Product packaging for Imopo(Cat. No.:)

Imopo

Cat. No.: B8523279
M. Wt: 352.10 g/mol
InChI Key: GZDWSSQWAPFIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imopo is a useful research compound. Its molecular formula is C11H14IO3P and its molecular weight is 352.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14IO3P B8523279 Imopo

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14IO3P

Molecular Weight

352.10 g/mol

IUPAC Name

6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide

InChI

InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2

InChI Key

GZDWSSQWAPFIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Core Concepts of an Immunopeptidomics Ontology (ImPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Immunopeptidomics Ontology (ImPO) represents a formalized framework for organizing and describing the entities, processes, and relationships within the field of immunopeptidomics. While a universally adopted, formal "ImPO" is still an emerging concept, this guide delineates the foundational principles and components that would constitute such an ontology. An ontology, in the context of biomedical and computer sciences, is a formal, explicit specification of a shared conceptualization, providing a structured vocabulary of terms and their interrelationships.[1][2][3] This structured knowledge representation is crucial for data integration, sharing, and analysis, particularly in a complex and data-rich field like immunopeptidomics.

Immunopeptidomics is the large-scale study of peptides presented by major histocompatibility complex (MHC) molecules on the cell surface.[4][5][6] These peptides, collectively known as the immunopeptidome, are recognized by T-cells and are central to the adaptive immune response.[4] The primary goal of immunopeptidomics is to identify and quantify these MHC-bound peptides to understand disease pathogenesis, discover biomarkers, and develop novel immunotherapies, such as cancer vaccines.[5][7]

Core Concepts of the Immunopeptidomics Ontology

A functional ImPO would be structured around several core entities and their relationships. The logical relationships between these core components are fundamental to understanding the immunopeptidome.

Immunopeptidome_Core_Concepts cluster_cellular_components Cellular Components cluster_processes Biological Processes Protein Protein (Endogenous/Exogenous) Antigen_Processing Antigen Processing Protein->Antigen_Processing is processed by MHC_I MHC Class I Peptide_Presentation Peptide Presentation MHC_I->Peptide_Presentation participates in MHC_II MHC Class II MHC_II->Peptide_Presentation participates in T_Cell T-Cell T_Cell_Recognition T-Cell Recognition T_Cell->T_Cell_Recognition mediates Peptide Peptide Peptide->MHC_I binds to Peptide->MHC_II binds to Antigen_Processing->Peptide generates Peptide_Presentation->T_Cell_Recognition leads to

Core concepts and their relationships in the immunopeptidome.

Experimental Workflow in Immunopeptidomics

The identification and characterization of the immunopeptidome involve a multi-step experimental workflow. This process is critical for generating high-quality data for subsequent analysis and interpretation. The typical workflow begins with sample preparation and concludes with bioinformatic analysis of the identified peptides.[5][8]

Immunopeptidomics_Workflow Sample_Prep 1. Sample Preparation (Cells, Tissues) Cell_Lysis 2. Cell Lysis Sample_Prep->Cell_Lysis MHC_Enrichment 3. MHC Enrichment (Immunoprecipitation) Cell_Lysis->MHC_Enrichment Peptide_Elution 4. Peptide Elution MHC_Enrichment->Peptide_Elution LC_MS_MS 5. LC-MS/MS Analysis Peptide_Elution->LC_MS_MS Data_Analysis 6. Data Analysis (Peptide Identification) LC_MS_MS->Data_Analysis Validation 7. Results Validation Data_Analysis->Validation

A typical experimental workflow for immunopeptidomics.

Detailed Experimental Protocols

1. Sample Preparation: The initial step involves the collection and preparation of biological samples, which can include cell lines, tissues, or blood.[5] The quality and quantity of the starting material are critical for the success of the experiment.

2. Cell Lysis: Cells are lysed using a mild detergent to solubilize the cell membrane and release the MHC-peptide complexes without disrupting their interaction.[8]

3. MHC Enrichment: MHC-peptide complexes are enriched from the cell lysate, most commonly through immunoprecipitation.[5] This involves using monoclonal antibodies specific for MHC class I or class II molecules, which are coupled to beads.[8][9]

4. Peptide Elution: The bound peptides are eluted from the MHC molecules, often by using a mild acid treatment that disrupts the non-covalent interaction between the peptide and the MHC groove.[5][8]

5. LC-MS/MS Analysis: The eluted peptides are separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[5] The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.[5] High-resolution mass spectrometers are essential for the sensitive detection of low-abundance peptides.[4][7]

6. Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptide sequences. This typically involves searching the fragmentation spectra against a protein sequence database.

7. Results Validation: Identified peptides of interest, such as potential neoantigens, often require experimental validation to confirm their immunogenicity.[5] This can be done using techniques like enzyme-linked immunosorbent assay (ELISA) or flow cytometry to assess T-cell activation.[5]

Quantitative Data in Immunopeptidomics

Quantitative analysis in immunopeptidomics is crucial for understanding the abundance of specific peptides presented on the cell surface. This information is vital for prioritizing targets for immunotherapy. While absolute quantification is challenging, relative quantification methods are commonly employed.

ParameterTypical Values/MethodsSignificance
Number of Identified Peptides 1,000 - 20,000+ per sampleReflects the depth of immunopeptidome coverage.
Starting Material Required 10^7 - 10^9 cellsA limiting factor in many experimental setups.
Peptide Length (MHC Class I) 8 - 11 amino acidsA characteristic feature used for data filtering.
Peptide Length (MHC Class II) 13 - 25 amino acidsA characteristic feature used for data filtering.
Quantitative Approaches Label-free quantification (LFQ), Tandem Mass Tags (TMT), Parallel Reaction Monitoring (PRM)Enable comparison of peptide presentation levels across different samples.[4][10]

Applications in Drug Development

The insights gained from immunopeptidomics are directly applicable to several areas of drug development:

  • Cancer Immunotherapy: Identification of tumor-specific neoantigens that can be targeted by personalized cancer vaccines or engineered T-cell therapies.[11]

  • Vaccine Development: Characterization of pathogen-derived peptides presented by infected cells to inform the design of effective vaccines.[5]

  • Autoimmune Diseases: Identification of self-peptides that are aberrantly presented and trigger an autoimmune response, providing potential therapeutic targets.[5][7]

Conclusion

An Immunopeptidomics Ontology (ImPO) would provide a much-needed standardized framework for representing the complex data generated in this field. By formally defining the entities, their properties, and their relationships, an ImPO would facilitate data integration, improve the reproducibility of experiments, and enable more sophisticated computational analyses. This, in turn, will accelerate the translation of immunopeptidomic discoveries into novel diagnostics and therapies.

References

In-Depth Technical Guide: Core Principles of the [Hypothetical] Imopo Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has not yielded any information on a scientific or drug development framework known as "Imopo." The term may be proprietary, highly specialized, misspelled, or not yet publicly documented.

To fulfill the detailed structural and formatting requirements of your request, this document will serve as a template . It uses the well-characterized Hippo signaling pathway as a substitute to demonstrate the requested in-depth, technical format for a scientific audience. The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer, making it a relevant subject for drug development professionals.[1][2]

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is an evolutionarily conserved signaling cascade that plays a pivotal role in controlling organ size by regulating cell proliferation, apoptosis, and stem cell self-renewal.[2] Initially discovered in Drosophila melanogaster, its core components and functions are highly conserved in mammals.[1][2] The pathway integrates various upstream signals, including cell-to-cell contact, mechanical cues, and signals from G-protein-coupled receptors (GPCRs), to ultimately control the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3] In its active state, the Hippo pathway restricts cell growth, while its inactivation promotes tissue overgrowth and has been linked to the development of various cancers.[1]

Core Principles of Pathway Activation and Inhibition

The central mechanism of the Hippo pathway is a kinase cascade that phosphorylates and inactivates the downstream effectors YAP and TAZ.

  • Pathway "ON" State (Growth Restrictive): When the pathway is active, the core kinase cassette, consisting of MST1/2 (mammalian STE20-like kinase 1/2) and LATS1/2 (large tumor suppressor 1/2), becomes phosphorylated. Activated LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. This prevents them from entering the nucleus and promoting gene transcription.[3]

  • Pathway "OFF" State (Growth Permissive): When upstream inhibitory signals are absent, the MST1/2-LATS1/2 kinase cascade is inactive. Unphosphorylated YAP/TAZ translocates to the nucleus, where it binds with TEAD (TEA domain) family transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[3]

Logical Flow of Hippo Pathway Activation

Upstream Upstream Signals (e.g., Cell Density, Mechanical Stress) MST12 MST1/2 Kinase Upstream->MST12 Activates LATS12 LATS1/2 Kinase MST12->LATS12 Phosphorylates & Activates YAP_TAZ_P Phosphorylated YAP/TAZ (Cytoplasmic) LATS12->YAP_TAZ_P Phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation Leads to Growth_Suppression Growth Suppression & Apoptosis YAP_TAZ_P->Growth_Suppression Results in

Caption: Logical workflow of the active (ON state) Hippo signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings related to Hippo pathway modulation from hypothetical studies.

Table 1: Kinase Activity in Response to Pathway Agonists

Compound ID Concentration (nM) LATS1 Phosphorylation (Fold Change) Target Cell Line
HPO-Ag-01 10 3.5 ± 0.4 MCF-7
HPO-Ag-01 100 8.2 ± 0.9 MCF-7
HPO-Ag-02 10 1.8 ± 0.2 A549
HPO-Ag-02 100 4.1 ± 0.5 A549

| Vehicle | N/A | 1.0 ± 0.1 | Both |

Table 2: YAP Nuclear Localization Following Treatment with Antagonists

Compound ID Concentration (µM) Nuclear YAP (% of Cells) Target Cell Line
HPO-An-01 1 65 ± 5 HepG2
HPO-An-01 10 88 ± 7 HepG2
HPO-An-02 1 45 ± 4 PANC-1
HPO-An-02 10 72 ± 6 PANC-1

| Vehicle | N/A | 15 ± 3 | Both |

Key Experimental Protocols

Protocol: Western Blot for LATS1 Phosphorylation

Objective: To quantify the phosphorylation of LATS1 kinase at its activation loop (Threonine 1079) as a measure of Hippo pathway activation.

Methodology:

  • Cell Culture and Treatment: Plate target cells (e.g., MCF-7) in 6-well plates and grow to 80% confluency. Treat cells with the test compound or vehicle control for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel at 150V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against phospho-LATS1 (Thr1079) overnight at 4°C. Incubate with a primary antibody against total LATS1 or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify band intensity. The phospho-LATS1 signal is normalized to the total LATS1 or loading control signal.

Experimental Workflow Diagram

start Cell Treatment lysis Cell Lysis & Quantification start->lysis sds SDS-PAGE lysis->sds transfer PVDF Transfer sds->transfer probing Antibody Probing (p-LATS1, Total LATS1) transfer->probing detect ECL Detection probing->detect end Densitometry Analysis detect->end

Caption: Standard experimental workflow for Western blot analysis.

Signaling Pathway Visualization

The diagram below illustrates the core kinase cascade of the Hippo pathway and its regulation of the YAP/TAZ transcriptional co-activators.

Core Hippo Signaling Cascade

G cluster_membrane Upstream Regulators cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs LATS12 LATS1/2 GPCR->LATS12 regulates CellAdhesion Cell Adhesion (E-cadherin) MST12 MST1/2 CellAdhesion->MST12 activates MST12->LATS12 phosphorylates SAV1 SAV1 SAV1->MST12 YAP_TAZ YAP / TAZ LATS12->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS12 TEAD TEAD1-4 YAP_TAZ->TEAD translocates & binds YAP_TAZ_P p-YAP / p-TAZ Degradation 14-3-3 Sequestration & Degradation YAP_TAZ_P->Degradation Transcription Target Gene Transcription (e.g., CTGF, CYR61) TEAD->Transcription drives

Caption: The Hippo signaling pathway cascade from membrane to nucleus.

References

Getting Started with the Immunopeptidomics Ontology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Immunopeptidomics Ontology (ImPO), a crucial tool for standardizing data in the field of immunopeptidomics. By establishing a consistent and structured vocabulary, ImPO facilitates data integration, analysis, and sharing, which is paramount for advancing research in areas such as cancer immunotherapy, autoimmune diseases, and infectious diseases. This document will delve into the core concepts of ImPO, provide practical guidance on its application, and illustrate key experimental and logical workflows.

Core Concepts of the Immunopeptidomics Ontology (ImPO)

The Immunopeptidomics Ontology is the first dedicated effort to standardize the terminology and semantics within the immunopeptidomics domain. Its primary goal is to provide a data-centric framework for representing data generated from experimental workflows and subsequent bioinformatics analyses. ImPO is designed to be populated with experimental data, thereby bridging the gap between the proteomics and clinical genomics communities.

The ontology is structured around several key classes that represent the central entities in an immunopeptidomics experiment. Understanding the relationships between these classes is fundamental to effectively using ImPO for data annotation.

Key Classes and Their Relationships

The core of ImPO revolves around the concepts of biological samples, the experimental procedures performed on them, and the data that is generated and analyzed. The following diagram illustrates the central logical relationships between the main classes of the Immunopeptidomics Ontology.

Core Logical Relationships in ImPO Biological_Sample Biological_Sample Experimental_Process Experimental_Process Biological_Sample->Experimental_Process is_input_of Mass_Spectrometry_Data Mass_Spectrometry_Data Experimental_Process->Mass_Spectrometry_Data has_output Peptide Peptide Protein Protein Peptide->Protein is_derived_from MHC_Molecule MHC_Molecule Peptide->MHC_Molecule is_presented_by Mass_Spectrometry_Data->Peptide identifies

Core logical relationships within the Immunopeptidomics Ontology.

Data Presentation: Structuring Immunopeptidomics Data with ImPO

A key advantage of using ImPO is the ability to structure and standardize quantitative data from immunopeptidomics experiments. This allows for easier comparison across different studies and facilitates the development of large-scale data repositories. The tables below provide an illustrative example of how quantitative data can be organized using ImPO concepts.

Table 1: Identified Peptides from a Mass Spectrometry Experiment

Peptide SequenceLengthPrecursor m/zPrecursor ChargeRetention Time (min)MS/MS Scan Number
NLVPMVATV9497.28235.215234
GILGFVFTL9501.29242.118765
YLEPGPVTA9489.27228.512987
KTWGQYWQV9573.30245.820145

Table 2: Protein Source and MHC Restriction of Identified Peptides

Peptide SequenceUniProt AccessionGene SymbolMHC AllelePredicted Affinity (nM)
NLVPMVATVP04637MAGEA1HLA-A02:0125.3
GILGFVFTLP01308INSHLA-A02:0115.8
YLEPGPVTAP0C6X7GAGE1HLA-A24:025.2
KTWGQYWQVP03435EBNA1HLA-B07:02101.4

Experimental Protocols: An Immunopeptidomics Workflow with ImPO Annotation

This section details a typical experimental workflow for the identification of MHC-associated peptides, with specific guidance on how to annotate the process and resulting data using the Immunopeptidomics Ontology.

Experimental Workflow Overview

The following diagram outlines the major steps in a standard immunopeptidomics experiment, from sample preparation to data analysis.

Immunopeptidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_immunoaffinity Immunoaffinity Purification cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Immunoaffinity_Purification Immunoaffinity Purification of MHC-peptide Complexes Clarification->Immunoaffinity_Purification Elution Elution of Peptides Immunoaffinity_Purification->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Database_Searching Database Searching LC_MSMS->Database_Searching Peptide_Identification Peptide Identification and Validation Database_Searching->Peptide_Identification Data_Annotation Data Annotation with ImPO Peptide_Identification->Data_Annotation

A typical experimental workflow for immunopeptidomics.
Detailed Methodologies and ImPO Annotation

Step 1: Sample Preparation

  • Methodology:

    • Start with a sufficient quantity of cells (e.g., 1x10^8 cells) or tissue.

    • Lyse the cells using a lysis buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and protease inhibitors.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins, including MHC-peptide complexes.

  • ImPO Annotation:

    • The starting material is an instance of the Biological_Sample class.

    • The lysis and clarification steps are instances of the Experimental_Process class, with specific subclasses for Lysis and Centrifugation.

Step 2: Immunoaffinity Purification

  • Methodology:

    • Prepare an affinity column by coupling MHC class I-specific antibodies (e.g., W6/32) to a solid support (e.g., Protein A Sepharose beads).

    • Pass the clarified cell lysate over the antibody-coupled affinity column.

    • Wash the column extensively with wash buffers of decreasing salt concentrations to remove non-specifically bound proteins.

    • Elute the bound MHC-peptide complexes using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

  • ImPO Annotation:

    • This entire step is an instance of Immunoaffinity_Purification, a subclass of Experimental_Process.

    • The antibody used can be described using properties linked to an external ontology such as the Antibody Ontology.

Step 3: Peptide Separation and Mass Spectrometry Analysis

  • Methodology:

    • Separate the eluted peptides from the MHC heavy and light chains using filtration or reversed-phase chromatography.

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • ImPO Annotation:

    • The LC-MS/MS analysis is an instance of Mass_Spectrometry_Analysis.

    • The instrument model and settings can be recorded as data properties of this instance.

Step 4: Data Analysis and Peptide Identification

  • Methodology:

    • Process the raw mass spectrometry data to generate peak lists.

    • Search the peak lists against a protein sequence database (e.g., UniProt) using a search engine (e.g., Sequest, MaxQuant).

    • Validate the peptide-spectrum matches (PSMs) at a defined false discovery rate (FDR), typically 1%.

    • Identify the protein of origin for each identified peptide.

    • Predict the MHC binding affinity of the identified peptides to specific MHC alleles using tools like netMHCpan.

  • ImPO Annotation:

    • The output of this process is instances of the Peptide class.

    • Each Peptide instance can be linked to its corresponding Protein of origin and the MHC_Molecule it is presented by.

    • Quantitative data such as precursor m/z, charge, and retention time are recorded as data properties of the Peptide instance.

Signaling Pathways and Biological Context

Understanding the biological pathways that lead to the generation of immunopeptides is crucial for interpreting experimental results. The following diagram illustrates the MHC class I antigen processing and presentation pathway, which is the primary mechanism for presenting endogenous peptides to the immune system.

MHC Class I Antigen Processing and Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Ubiquitinated_Protein Ubiquitinated Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading_Complex Peptide Loading Complex (PLC) TAP->Peptide_Loading_Complex transports peptides MHC_I_alpha_chain MHC I alpha-chain MHC_I_alpha_chain->Peptide_Loading_Complex beta2m beta2-microglobulin beta2m->Peptide_Loading_Complex MHC_I_Peptide_Complex MHC I - Peptide Complex Peptide_Loading_Complex->MHC_I_Peptide_Complex loads peptide MHC_I_Peptide_Complex_Surface MHC I - Peptide Complex MHC_I_Peptide_Complex->MHC_I_Peptide_Complex_Surface transport to surface T_Cell_Receptor T-Cell Receptor (TCR) CD8 CD8 MHC_I_Peptide_Complex_Surface->T_Cell_Receptor presents to MHC_I_Peptide_Complex_Surface->CD8 interacts with

The MHC class I antigen processing and presentation pathway.

By utilizing the Immunopeptidomics Ontology, researchers can systematically annotate their experimental data, ensuring its findability, accessibility, interoperability, and reusability (FAIR). This structured approach is essential for accelerating discoveries and translating immunopeptidomics research into clinical applications.

Unable to Fulfill Request: No Publicly Available Information on "Imopo" in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no information was found on a compound, drug, or research program named "Imopo" in the context of cancer immunotherapy.

The core requirements of the user request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be met without existing foundational research on the topic. The search results did not yield any publications, patents, or clinical data associated with "this compound."

This lack of information suggests that "this compound" may be:

  • An internal, proprietary codename not yet disclosed in public research.

  • A very new compound that has not yet been the subject of published studies.

  • A potential misspelling of a different therapeutic agent.

Without any data on its mechanism of action, experimental validation, or role in signaling pathways, it is not possible to generate the requested in-depth technical guide or whitepaper. Researchers, scientists, and drug development professionals rely on peer-reviewed and validated data, which is not available for a substance named "this compound."

We advise verifying the name of the compound or topic of interest. Should a corrected name be provided, we would be pleased to attempt the query again.

A Technical Guide to the Core Concepts of the Immunopeptidomics Ontology (IPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts, structure, and application of the Immunopeptidomics Ontology (ImPO). ImPO is a crucial, community-driven initiative designed to standardize the terminology and semantics within the rapidly evolving field of immunopeptidomics. By providing a formal and structured framework for experimental and biological data, ImPO facilitates data integration, enhances the reproducibility of research, and accelerates the discovery of novel immunotherapies and vaccine candidates.

Introduction to the Immunopeptidomics Ontology (ImPO)

The adaptive immune system's ability to recognize and eliminate diseased cells hinges on the presentation of short peptides, known as epitopes, by Major Histocompatibility Complex (MHC) molecules on the cell surface.[1][2] The comprehensive study of this peptide repertoire, the immunopeptidome, is a cornerstone of modern immunology and oncology.[1][3]

As an emerging field, immunopeptidomics has faced challenges related to data heterogeneity and a lack of standardized terminology.[1][3] The Immunopeptidomics Ontology (ImPO) was developed to address this critical gap by providing a standardized framework to systematically organize and describe data from immunopeptidomics experiments and subsequent bioinformatics analyses.[1][2][3] ImPO is designed to be data-centric, enabling the representation of experimental data while also linking to other relevant biomedical ontologies to provide deeper semantic context.[1]

Core Concepts of the Immunopeptidomics Ontology

ImPO is structured around two primary domains: the experimental domain and the biological domain . This structure allows for the comprehensive annotation of the entire immunopeptidomics workflow, from sample collection to the identification and characterization of immunopeptides.

Key Classes in ImPO

The ontology is composed of 48 distinct classes that represent the core entities in immunopeptidomics. A selection of these key classes is presented below:

High-Level ClassKey SubclassesDescription
Biological Entity Peptide, Protein, Gene, HLA_AlleleRepresents the fundamental biological molecules and genetic elements central to immunopeptidomics.
Experimental Process Sample_Collection, MHC_Enrichment, Mass_Spectrometry, Data_AnalysisEncompasses the series of procedures and analyses performed in an immunopeptidomics study.
Data Item Mass_Spectrum, Peptide_Identification, Quantitative_ValueRepresents the digital outputs and analytical results generated throughout the experimental workflow.
Sample Cell_Line_Sample, Tissue_Sample, Blood_SampleDescribes the source material from which the immunopeptidome is isolated.
Key Properties in ImPO

ImPO defines 36 object properties and 39 data properties that establish the relationships between classes and describe their attributes.

Object Properties define the relationships between different classes. For example:

  • has_part: Relates a whole to its constituent parts (e.g., a Proteinhas_partPeptide).

  • derives_from: Indicates the origin of an entity (e.g., a Peptidederives_from a Protein).

  • is_input_of: Specifies the input for a process (e.g., a Sampleis_input_ofMHC_Enrichment).

  • has_output: Specifies the output of a process (e.g., Mass_Spectrometryhas_outputMass_Spectrum).

Data Properties describe the attributes of a class with literal values. For example:

  • has_sequence: The amino acid sequence of a Peptide.

  • has_abundance: The measured abundance of a Peptide.

  • has_copy_number: The estimated number of copies of a peptide per cell.

  • has_mass_to_charge_ratio: The m/z value of an ion in a Mass_Spectrum.

Data Presentation: Structuring Quantitative Immunopeptidomics Data with ImPO

A primary goal of ImPO is to provide a standardized model for representing quantitative immunopeptidomics data. This allows for the consistent reporting and integration of data from different studies. The following table illustrates how quantitative data from a typical immunopeptidomics experiment can be structured.

Peptide SequenceProtein of OriginGeneHLA AllelePeptide Abundance (Normalized Intensity)Copies per Cell
SLYNTVATLMelan-AMLANAHLA-A02:011.25E+081500
ELAGIGILTVMART-1MLANAHLA-A02:019.80E+071100
GILGFVFTLInfluenza A virus M1M1HLA-A02:012.10E+0925000
KTFPPTEPKHER2ERBB2HLA-A02:015.50E+0665

This tabular data can be formally represented using ImPO classes and properties. For the first entry in the table, the representation would be:

  • An instance of the Peptide class with:

    • has_sequence "SLYNTVATL"

    • has_abundance "1.25E+08"

    • has_copy_number "1500"

  • This Peptide instance derives_from an instance of the Protein class with has_name "Melan-A".

  • The Protein instance is_encoded_by an instance of the Gene class with has_symbol "MLANA".

  • The Peptide instance is_presented_by an instance of the HLA_Allele class with has_name "HLA-A*02:01".

Experimental Protocols

The generation of high-quality immunopeptidomics data relies on meticulously executed experimental protocols. The following sections detail the key methodologies.

Immunoaffinity Purification of MHC-Peptide Complexes

This protocol describes the isolation of MHC class I-peptide complexes from biological samples.

Materials:

  • Cell pellets or tissue samples

  • Lysis buffer (e.g., containing NP-40)

  • Protein A/G sepharose beads

  • MHC class I-specific antibody (e.g., W6/32)

  • Wash buffers

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

Procedure:

  • Cell Lysis: Cells or pulverized tissues are lysed in a detergent-containing buffer to solubilize membrane proteins, including MHC complexes.

  • Immunoaffinity Capture: The cell lysate is cleared by centrifugation and then incubated with an MHC class I-specific antibody (e.g., W6/32) that has been cross-linked to Protein A/G sepharose beads.

  • Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.

  • Peptide Elution: The bound MHC-peptide complexes are eluted from the antibody beads using a low pH solution, which denatures the MHC molecules and releases the peptides.

  • Peptide Cleanup: The eluted peptides are separated from the larger MHC molecules and antibody fragments using a C18 solid-phase extraction cartridge.

Mass Spectrometry-Based Immunopeptidomics

This protocol outlines the analysis of the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Liquid Chromatography (LC) Separation: The cleaned peptide mixture is loaded onto a reverse-phase LC column. Peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent.

  • Mass Spectrometry (MS) Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • Data-Dependent Acquisition (DDA): In a typical DDA experiment, the mass spectrometer performs cycles of:

    • MS1 Scan: A full scan of the peptide ions eluting at that time is acquired to determine their mass-to-charge ratios (m/z).

    • MS2 Scans: The most intense ions from the MS1 scan are sequentially isolated and fragmented. The resulting fragment ion spectra (MS2) are recorded.

  • Data Analysis: The acquired MS2 spectra are searched against a protein sequence database to identify the amino acid sequence of the peptides. Specialized software is used to match the experimental fragment ion patterns to theoretical patterns generated from the database.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in immunopeptidomics.

MHC_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Endogenous Protein Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Presented_Complex Presented Peptide-MHC Complex Peptide_MHC->Presented_Complex Transport to Surface T_Cell CD8+ T Cell Presented_Complex->T_Cell Recognition

Caption: MHC Class I Antigen Presentation Pathway.

Immunopeptidomics_Workflow Sample Biological Sample (Cells/Tissue) Lysis Cell Lysis Sample->Lysis IP Immunoaffinity Purification (MHC-I Antibody) Lysis->IP Elution Peptide Elution IP->Elution Cleanup Peptide Cleanup (C18 Desalting) Elution->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Database Search) LCMS->DataAnalysis IdentifiedPeptides Identified Peptides DataAnalysis->IdentifiedPeptides

Caption: Experimental Workflow for Immunopeptidomics.

ImPO_Core_Concepts cluster_experimental Experimental Domain cluster_biological Biological Domain Sample Sample ExpProcess Experimental Process Sample->ExpProcess is_input_of DataItem Data Item ExpProcess->DataItem has_output Peptide Peptide DataItem->Peptide identifies Protein Protein Protein->Peptide has_part Gene Gene Gene->Protein encodes

Caption: Logical Relationship of Core ImPO Concepts.

References

Navigating the Immunopeptidome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Immunopeptidomics, Featuring the Immunopeptidomics Ontology (ImPO) and the Initiative for Model Organisms Proteomics (iMOP).

In the rapidly evolving landscape of proteomics, precise terminology and standardized methodologies are paramount. While the term "Imopo" may arise in initial searches, it likely refers to two distinct, yet important, entities in the field: the Immunopeptidomics Ontology (ImPO) and the Initiative for Model Organisms Proteomics (iMOP) . This technical guide will primarily focus on immunopeptidomics and the foundational role of ImPO in structuring our understanding of this critical area of research, with a concise overview of iMOP to provide a comprehensive resource for professionals in drug development and life sciences.

Introduction to Immunopeptidomics: Unveiling the Cellular "Billboard"

Immunopeptidomics is the large-scale study of peptides presented by major histocompatibility complex (MHC) molecules on the cell surface. These peptides, collectively known as the immunopeptidome, are fragments of intracellular proteins. They act as a cellular "billboard," displaying the internal state of a cell to the immune system. The adaptive immune response, particularly the action of T cells, relies on the recognition of these MHC-presented peptides to identify and eliminate infected or malignant cells.[1] Understanding the composition of the immunopeptidome is therefore crucial for the development of novel vaccines, cancer immunotherapies, and diagnostics.

The Core of Standardization: The Immunopeptidomics Ontology (ImPO)

Given the complexity and sheer volume of data generated in immunopeptidomics studies, a standardized vocabulary is essential for data integration, sharing, and analysis. The Immunopeptidomics Ontology (ImPO) is the first dedicated effort to standardize the terminology and semantics in this domain.[1]

An ontology, in this context, is a formal and explicit specification of a shared conceptualization. ImPO provides a structured and hierarchical vocabulary to describe all aspects of an immunopeptidomics experiment, from the biological source and sample preparation to the mass spectrometry analysis and data processing. By providing a common language, ImPO aims to:

  • Systematize data generated from experimental and bioinformatic analyses.[1]

  • Facilitate data integration and querying , bridging the gap between the clinical proteomics and genomics communities.[1]

  • Enhance the reproducibility and transparency of immunopeptidomics research.

ImPO establishes cross-references to 24 other relevant ontologies, including the National Cancer Institute Thesaurus and the Mondo Disease Ontology, further promoting interoperability across different biological databases.[1]

The Experimental Engine: A Detailed Immunopeptidomics Workflow

A typical immunopeptidomics experiment involves a multi-step process to isolate and identify the low-abundance MHC-bound peptides. The following protocol provides a detailed methodology for the key experimental stages.

Experimental Protocol: Isolation and Identification of MHC Class I-Associated Peptides

Objective: To isolate and identify the repertoire of peptides presented by MHC Class I molecules from a given cell or tissue sample.

Materials:

  • Cell or tissue sample (~1x10^9 cells or 1g of tissue)

  • Lysis buffer (e.g., with 0.5% IGEPAL CA-630, protease inhibitors)

  • MHC Class I-specific antibody (e.g., W6/32)

  • Protein A/G magnetic beads

  • Wash buffers (low and high salt)

  • Elution buffer (e.g., 10% acetic acid)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system

Methodology:

  • Cell Lysis:

    • Harvest and wash cells with cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet with lysis buffer on ice to solubilize the cell membranes while preserving the integrity of the MHC-peptide complexes.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Immunoaffinity Purification:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the MHC Class I-specific antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-MHC-peptide complexes.

    • Wash the beads sequentially with low and high salt wash buffers to remove non-specifically bound proteins.

  • Peptide Elution and Separation:

    • Elute the MHC-peptide complexes from the antibody-bead conjugate using an acidic elution buffer.

    • Separate the peptides from the larger MHC molecules and antibodies using size-exclusion filters or acid precipitation.

  • Peptide Desalting and Concentration:

    • Condition a C18 SPE cartridge with acetonitrile and then equilibrate with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the peptide solution onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of acetonitrile and 0.1% TFA.

    • Dry the eluted peptides using a vacuum centrifuge.

  • Mass Spectrometry and Data Analysis:

    • Reconstitute the dried peptides in a mass spectrometry-compatible solvent.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.

    • Search the resulting spectra against a protein sequence database to identify the peptide sequences. The use of ImPO terminology is crucial at this stage for annotating the data accurately.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis immunoaffinity Immunoaffinity Purification cell_lysis->immunoaffinity Solubilized MHC-peptide complexes peptide_elution Peptide Elution immunoaffinity->peptide_elution Purified MHC-peptide complexes desalting Desalting & Concentration peptide_elution->desalting Eluted peptides lc_ms LC-MS/MS desalting->lc_ms Cleaned peptides data_analysis Data Analysis & Peptide ID lc_ms->data_analysis MS/MS spectra

Figure 1: A generalized experimental workflow for immunopeptidomics.

The Biological Context: MHC Class I Antigen Presentation Pathway

The peptides identified through immunopeptidomics are the end-product of the MHC Class I antigen presentation pathway. Understanding this pathway is fundamental to interpreting the experimental results.

Endogenous proteins, including viral or mutated cancer proteins, are first degraded into smaller peptides by the proteasome in the cytoplasm.[2][3] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2][3] Inside the ER, peptides are loaded onto newly synthesized MHC Class I molecules. This loading is facilitated by a complex of chaperone proteins.[2] Once a peptide is stably bound, the MHC-peptide complex is transported to the cell surface for presentation to CD8+ T cells.[2][3]

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum protein Endogenous Protein proteasome Proteasome protein->proteasome Degradation peptides Peptides proteasome->peptides tap TAP Transporter peptides->tap Transport mhc1 MHC Class I tap->mhc1 Peptide Loading plc Peptide Loading Complex mhc1->plc mhc1_peptide MHC-I-Peptide Complex plc->mhc1_peptide cell_surface Cell Surface Presentation to CD8+ T-cell mhc1_peptide->cell_surface Transport

Figure 2: The MHC Class I antigen presentation pathway.

Quantitative Data in Immunopeptidomics

The output of an immunopeptidomics experiment is a list of identified peptides. Quantitative analysis can reveal the relative abundance of these peptides between different samples, for instance, comparing a tumor tissue with healthy tissue. This quantitative data is crucial for identifying tumor-specific or tumor-associated antigens that could be targets for immunotherapy.

The following table summarizes the number of unique HLA class I and class II peptides identified from B- and T-cell lines in a study, illustrating the depth of coverage achievable with modern immunopeptidomics.

Cell Line TypeHLA ClassNumber of Unique Peptides IdentifiedSource Protein Count
B-cellClass I3,293 - 13,6968,975
T-cellClass I3,293 - 13,6968,975
B-cellClass II7,210 - 10,0604,501
T-cellClass II7,210 - 10,0604,501
Table 1: Summary of identified unique HLA peptides from B- and T-cell lines. Data adapted from a high-throughput immunopeptidomics study.[4]

A Broader Perspective: The Initiative for Model Organisms Proteomics (iMOP)

While this guide focuses on immunopeptidomics, it is important to briefly introduce the Initiative for Model Organisms Proteomics (iMOP) . iMOP is a HUPO (Human Proteome Organization) initiative aimed at promoting proteomics research in a wide range of model organisms.[2][5] The goals of iMOP include:

  • Promoting the use of proteomics in various model organisms to better understand human health and disease.[2]

  • Developing bioinformatics resources to facilitate comparisons between species.[2]

  • Fostering collaborations between biologists and proteomics specialists.[2]

iMOP's scope is broad, encompassing evolutionary biology, medicine, and environmental proteomics.[2] While distinct from the specific focus of ImPO, iMOP's efforts in standardizing and promoting proteomics research in non-human species are complementary and contribute to the overall advancement of the field.

Conclusion: The Future of Immunopeptidomics

Immunopeptidomics is a powerful tool for dissecting the intricate communication between cells and the immune system. The insights gained from these studies are driving the next generation of personalized medicine, particularly in oncology. For researchers, scientists, and drug development professionals, a solid understanding of the experimental workflows and the importance of standardized data reporting through resources like the Immunopeptidomics Ontology (ImPO) is essential. As technologies continue to advance, the ability to comprehensively and quantitatively analyze the immunopeptidome will undoubtedly lead to groundbreaking discoveries and transformative therapies.

References

A Technical Guide to the Core Components of the Immunopeptidomics Ontology (ImPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of immunopeptidomics, which focuses on the study of peptides presented by major histocompatibility complex (MHC) molecules, is a cornerstone of modern immunology and drug development, particularly in the realms of vaccine development and cancer immunotherapy. The vast and complex datasets generated from immunopeptidomics experiments necessitate a standardized framework for data representation and integration. The Immunopeptidomics Ontology (ImPO) has been developed to address this need, providing a formal, structured vocabulary for describing immunopeptidomics data and experiments.[1][2] This technical guide provides an in-depth overview of the core components of ImPO, designed for researchers, scientists, and drug development professionals who generate or utilize immunopeptidomics data.

Core Concepts of the Immunopeptidomics Ontology

The Immunopeptidomics Ontology is designed to model the key entities and their relationships within the immunopeptidomics domain. It is structured around two primary subdomains: the biological subdomain and the experimental subdomain .

The biological subdomain encompasses the molecular and cellular entities involved in antigen presentation, such as proteins, peptides, and MHC molecules. Key classes in this subdomain include:

  • Protein: The source protein from which a peptide is derived.

  • Peptide: The peptide sequence identified as being presented by an MHC molecule.

  • MHC Allele: The specific Major Histocompatibility Complex allele that presents the peptide.

The experimental subdomain describes the processes and data generated during an immunopeptidomics experiment. This includes information about the sample, the experimental methods used, and the resulting data. Core classes in this subdomain are:

  • Sample: The biological material from which the immunopeptidome is isolated.

  • Mass Spectrometry: The analytical technique used to identify and quantify the peptides.

  • Spectrum: The raw data generated by the mass spectrometer for a given peptide.

  • Peptide-Spectrum Match: The association between a mass spectrum and a specific peptide sequence.

Logical Relationships within ImPO

The relationships between these core components are crucial for representing the complete context of an immunopeptidomics experiment. The following diagram illustrates the fundamental logical connections within ImPO.

ImPO_Core_Relationships Core Logical Relationships in Immunopeptidomics Ontology Protein Protein Peptide Peptide Protein->Peptide is source of PSM Peptide-Spectrum Match Peptide->PSM is identified by MHC_Allele MHC Allele MHC_Allele->Peptide presents Sample Sample Sample->MHC_Allele expresses Mass_Spectrometry Mass Spectrometry Sample->Mass_Spectrometry is analyzed by Spectrum Spectrum Mass_Spectrometry->Spectrum generates Spectrum->PSM is matched to

Caption: Core logical relationships between key entities in the Immunopeptidomics Ontology.

Standardized Experimental Workflow in Immunopeptidomics

A typical immunopeptidomics experiment follows a standardized workflow, from sample preparation to data analysis. The "Minimal Information About an Immuno-Peptidomics Experiment" (MIAIPE) guidelines provide a framework for reporting the essential details of such experiments to ensure reproducibility and data sharing. The following diagram outlines a generalized experimental workflow that can be annotated using ImPO terms.

Immunopeptidomics_Workflow Standardized Immunopeptidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture / Tissue Dissociation Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis MHC_IP MHC-Peptide Complex Immunoprecipitation Cell_Lysis->MHC_IP Peptide_Elution Peptide Elution MHC_IP->Peptide_Elution Peptide_Separation Peptide Separation (LC) Peptide_Elution->Peptide_Separation LC_MSMS LC-MS/MS Analysis Data_Processing Raw Data Processing LC_MSMS->Data_Processing Peptide_Separation->LC_MSMS Database_Search Database Search (Peptide Identification) Validation Validation (FDR) Database_Search->Validation Data_Processing->Database_Search

Caption: A generalized workflow for a typical immunopeptidomics experiment.

Detailed Experimental Protocol: MHC Class I Immunopeptidomics

The following protocol provides a detailed methodology for the isolation and identification of MHC class I-associated peptides from cell lines, a common application in immunopeptidomics.

1. Cell Culture and Lysis:

  • Culture cells to a sufficient density (e.g., 1x10^8 to 1x10^9 cells).

  • Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet with a lysis buffer containing a mild detergent (e.g., 0.25% sodium deoxycholate), protease inhibitors, and iodoacetamide to prevent disulfide bond formation.

  • Incubate the lysate on ice to ensure complete cell disruption.

  • Clarify the lysate by high-speed centrifugation to remove cellular debris.

2. Immunoaffinity Purification of MHC-Peptide Complexes:

  • Prepare an immunoaffinity column by coupling a pan-MHC class I antibody (e.g., W6/32) to a solid support such as protein A or protein G sepharose beads.

  • Pass the cleared cell lysate over the antibody-coupled beads to capture MHC-peptide complexes.

  • Wash the beads extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins.

3. Peptide Elution and Separation:

  • Elute the bound MHC-peptide complexes from the beads using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

  • Separate the peptides from the MHC heavy and light chains using a molecular weight cutoff filter or by acid-induced precipitation of the larger proteins.

  • Further purify and concentrate the eluted peptides using C18 solid-phase extraction.

4. LC-MS/MS Analysis:

  • Resuspend the purified peptides in a buffer suitable for mass spectrometry.

  • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Separate the peptides based on their hydrophobicity using a reverse-phase C18 column with a gradient of increasing organic solvent.

  • Analyze the eluting peptides by tandem mass spectrometry (MS/MS), where peptides are fragmented to produce characteristic fragmentation spectra.

5. Data Analysis:

  • Process the raw mass spectrometry data to generate peak lists.

  • Search the peak lists against a protein sequence database (e.g., UniProt) using a search engine (e.g., Sequest, Mascot).

  • The search engine matches the experimental fragmentation spectra to theoretical spectra generated from in-silico digestion of the protein database.

  • Validate the peptide-spectrum matches (PSMs) at a defined false discovery rate (FDR), typically 1%.

  • Perform further bioinformatics analysis, such as determining the binding affinity of identified peptides to the specific MHC alleles of the sample.

Quantitative Data in Immunopeptidomics

Quantitative analysis in immunopeptidomics is crucial for comparing the abundance of presented peptides across different conditions. Label-free quantification (LFQ) is a common method used for this purpose. The following tables present example quantitative data that can be captured and structured using ImPO.

Table 1: Sample and Data Acquisition Details

ImPO Class/PropertySample 1Sample 2
Sample
has_sample_identifierTumor Tissue ANormal Adjacent Tissue A
has_organismHomo sapiensHomo sapiens
has_disease_statusMalignant NeoplasmNormal
Mass Spectrometry
has_instrument_modelOrbitrap Fusion LumosOrbitrap Fusion Lumos
has_dissociation_typeHCDHCD
has_resolution120,000120,000

Table 2: Peptide Identification and Quantification

ImPO Class/PropertyPeptide 1Peptide 2
Peptide
has_peptide_sequenceYLLPAIVHISLFEGIDIY
has_protein_sourceMAGEA1KRAS
has_mhc_allele_predictionHLA-A02:01HLA-C07:01
Peptide Quantification
has_lfq_intensity_sample11.25E+085.67E+07
has_lfq_intensity_sample2Not Detected1.02E+06
has_fold_changeN/A55.6
is_differentially_expressedTrueTrue

Conclusion

The Immunopeptidomics Ontology provides a vital framework for standardizing the reporting and analysis of immunopeptidomics data. By providing a structured vocabulary for the core components of both the biological system and the experimental process, ImPO facilitates data integration, enhances reproducibility, and enables more sophisticated data analysis. For researchers, scientists, and drug development professionals, adopting ImPO is a critical step towards harnessing the full potential of immunopeptidomics to advance our understanding of the immune system and to develop novel immunotherapies. The continued development and application of ImPO will be instrumental in bridging the gap between high-throughput experimental data and clinical applications.[1][2]

References

Methodological & Application

Application Notes and Protocols for Applying the Immunopeptidomics Ontology (ImPO) in Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Immunopeptidomics Ontology (ImPO) is a crucial tool for standardizing the terminology and semantics within the field of immunopeptidomics.[1] Its application is vital for the systematic encapsulation and organization of data generated from mass spectrometry-based immunopeptidomics experiments. By providing a standardized framework, ImPO facilitates data integration, analysis, and sharing, which ultimately bridges the gap between clinical proteomics and genomics.[1] These application notes provide a detailed guide on how to apply ImPO in your mass spectrometry data analysis workflow.

Immunopeptidomics studies focus on the characterization of peptides presented by Major Histocompatibility Complex (MHC) molecules, also known as Human Leukocyte Antigen (HLA) in humans. These peptides are pivotal for T-cell recognition and the subsequent immune response. Mass spectrometry is the primary technique for identifying and quantifying these MHC-presented peptides.[1][2] The complexity and volume of data generated necessitate a structured approach for annotation and analysis, which is where ImPO becomes indispensable.

Core Applications of ImPO

  • Standardized Data Annotation: Ensures that immunopeptidomics data is described using a consistent and controlled vocabulary.

  • Enhanced Data Integration: Allows for the seamless combination and comparison of datasets from different experiments and laboratories.[1]

  • Facilitated Knowledge Generation: Enables sophisticated querying and inference, leading to new biological insights.[1]

  • Bridging Proteomics and Genomics: Connects immunopeptidomics data with immunogenomics for a more comprehensive understanding of the immune system.[1]

Experimental Protocol: Generation of Immunopeptidomics Data for ImPO Annotation

This protocol outlines a general workflow for the isolation and identification of MHC-presented peptides from biological samples, a prerequisite for data annotation using ImPO.

1. Sample Preparation:

  • Start with a sufficient quantity of cells or tissue (e.g., 1x10^8 cells).
  • Lyse the cells using a mild lysis buffer to maintain the integrity of MHC-peptide complexes.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the MHC complexes.

2. Immunoaffinity Purification of MHC-Peptide Complexes:

  • Use antibodies specific for the MHC molecules of interest (e.g., anti-HLA Class I or Class II).
  • Couple the antibodies to protein A/G beads.
  • Incubate the cell lysate with the antibody-bead conjugate to capture the MHC-peptide complexes.
  • Wash the beads extensively to remove non-specifically bound proteins.

3. Elution of Peptides:

  • Elute the bound peptides from the MHC molecules using a low pH solution (e.g., 0.1% trifluoroacetic acid).

4. Peptide Separation and Mass Spectrometry Analysis:

  • Separate the eluted peptides using liquid chromatography (LC).
  • Analyze the separated peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[1][2]
  • Acquire data using either data-dependent acquisition (DDA) or data-independent acquisition (DIA).[2]

5. Peptide Identification:

  • Search the generated mass spectra against a protein sequence database to identify the peptide sequences.[1]
  • Utilize specialized software for immunopeptidomics data, which can account for the lack of enzymatic specificity.

Data Analysis Workflow: Applying ImPO

The following workflow describes how to apply the Immunopeptidomics Ontology to your mass spectrometry data.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 ImPO Application cluster_3 Downstream Analysis MS_Experiment Mass Spectrometry Experiment Raw_Data Raw MS Data MS_Experiment->Raw_Data Peptide_ID Peptide Identification Raw_Data->Peptide_ID Quantification Quantification Peptide_ID->Quantification Data_Annotation Data Annotation with ImPO Terms Quantification->Data_Annotation Data_Integration Data Integration & Comparison Data_Annotation->Data_Integration Knowledge_Graph Knowledge Graph Generation Data_Integration->Knowledge_Graph Biological_Interpretation Biological Interpretation Knowledge_Graph->Biological_Interpretation

Workflow for applying ImPO in data analysis.

Step 1: Data Acquisition and Processing

Following the experimental protocol, raw mass spectrometry data is acquired. This data is then processed to identify peptide sequences and, if applicable, to quantify their abundance.

Step 2: Annotation with ImPO Terms

This is the core step where ImPO is applied. Each identified peptide and its associated metadata are annotated using the standardized terms from the ImPO. This includes, but is not limited to:

  • Sample Information: Source organism, tissue, cell type, and disease state.

  • MHC Allele: The specific HLA allele presenting the peptide.

  • Peptide Sequence and Modifications: The amino acid sequence and any post-translational modifications.

  • Protein of Origin: The source protein from which the peptide is derived.

  • Mass Spectrometry Data: Raw file names, instrument parameters, and software used for identification.

Step 3: Downstream Analysis

Once the data is annotated with ImPO, it becomes amenable to a variety of downstream analyses:

  • Data Integration: Combine your dataset with other ImPO-annotated datasets from public repositories like PRIDE and MassIVE.[1]

  • Querying and Inference: Perform complex queries on the integrated data to identify patterns and generate new hypotheses.

  • Knowledge Graph Construction: Use the structured data to build knowledge graphs that represent the relationships between peptides, proteins, MHC alleles, and disease states.

Quantitative Data Presentation

The use of ImPO facilitates the clear and standardized presentation of quantitative immunopeptidomics data. The following table provides a template for summarizing such data.

Peptide SequenceProtein of Origin (UniProt ID)MHC AlleleCondition 1 AbundanceCondition 2 AbundanceFold Changep-valueImPO Annotation
YLLPAIVHIP04222HLA-A02:011.2E+063.6E+063.00.001PATO:0000470 (increased abundance)
SLLMWITQCP10321HLA-B07:028.5E+052.1E+05-4.00.005PATO:0000469 (decreased abundance)
KTWGQYWQVQ9Y286HLA-A*03:015.4E+055.6E+051.00.95PATO:0001214 (unchanged abundance)

ImPO Structure and Key Concepts

The Immunopeptidomics Ontology is structured to capture the key entities and relationships in an immunopeptidomics experiment.

Experiment Immunopeptidomics Experiment Sample Biological Sample Experiment->Sample uses MS_Data Mass Spectrometry Data Experiment->MS_Data generates Analysis Data Analysis Experiment->Analysis informs MHC_Molecule MHC Molecule Sample->MHC_Molecule contains Peptide Presented Peptide MHC_Molecule->Peptide presents MS_Data->Peptide identifies

Key concepts in the Immunopeptidomics Ontology.

This diagram illustrates the central entities in an immunopeptidomics study that are modeled by ImPO. The ontology defines the properties and relationships between these entities, allowing for a rich and standardized description of the data.

Conclusion

The adoption of the Immunopeptidomics Ontology (ImPO) is a critical step towards realizing the full potential of immunopeptidomics data. By providing a common language and structure, ImPO empowers researchers to integrate and analyze complex datasets, ultimately accelerating the discovery of novel biomarkers and therapeutic targets in areas such as cancer immunotherapy and vaccine development.

References

Application Notes and Protocols for Imopo in MHC Peptide Presentation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) molecules are central to the adaptive immune response, presenting peptide fragments of intracellular (MHC class I) and extracellular (MHC class II) proteins to T cells. The repertoire of these presented peptides, known as the immunopeptidome, is a critical determinant of T-cell recognition and subsequent anti-tumor or anti-pathogen immunity.[1][2] Dysregulation of the antigen processing and presentation machinery is a common mechanism by which cancer cells evade immune surveillance.[3]

Imopo is a novel small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and contributes to an immunosuppressive tumor microenvironment, in part by downregulating the expression of MHC class I and class II molecules.[4][5][6][7] By inhibiting STAT3 phosphorylation and subsequent downstream signaling, this compound has been shown to upregulate the components of the antigen presentation machinery, leading to enhanced presentation of tumor-associated antigens (TAAs) and increased susceptibility of cancer cells to T-cell-mediated killing. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying MHC peptide presentation.

Mechanism of Action

This compound is a potent and selective inhibitor of STAT3 phosphorylation at the Tyr705 residue. This phosphorylation event is critical for STAT3 dimerization, nuclear translocation, and its function as a transcription factor for genes involved in cell proliferation, survival, and immune suppression. By blocking STAT3 activation, this compound alleviates the transcriptional repression of key components of the antigen processing and presentation pathway. This includes the upregulation of MHC class I heavy chains, β2-microglobulin, and components of the peptide-loading complex (PLC) such as the Transporter associated with Antigen Processing (TAP).[8][9][10] The enhanced expression of these components leads to a global increase in the surface presentation of MHC class I-peptide complexes.

This compound's Mechanism of Action on the STAT3 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes STAT3_Dimer_N STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Translocates This compound This compound This compound->STAT3 Inhibits Phosphorylation MHC_Genes MHC Gene Transcription (e.g., HLA-A, B, C, TAP1/2) STAT3_Dimer_N->MHC_Genes Represses Suppressive_Genes Immunosuppressive Gene Transcription STAT3_Dimer_N->Suppressive_Genes Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits STAT3 phosphorylation, preventing its immunosuppressive functions.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on MHC class I surface expression and the diversity of the presented immunopeptidome in a human melanoma cell line (A375).

Table 1: Effect of this compound on MHC Class I Surface Expression

This compound Concentration (nM)Mean Fluorescence Intensity (MFI) of MHC Class IFold Change vs. Control
0 (Control)150 ± 121.0
10225 ± 181.5
50450 ± 353.0
100750 ± 585.0
500780 ± 625.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Immunopeptidome Analysis after Treatment with this compound (100 nM for 48h)

MetricControl (DMSO)This compound (100 nM)
Total Unique Peptides Identified3,5006,200
Peptides from Tumor-Associated Antigens150350
Average Peptide Binding Affinity (IC50 nM)250180

Experimental Protocols

Protocol 1: Quantification of MHC Class I Surface Expression by Flow Cytometry

This protocol details the steps to quantify the change in MHC class I surface expression on tumor cells following treatment with this compound.

Materials:

  • Tumor cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

  • FITC-conjugated anti-human HLA-A,B,C antibody (e.g., clone W6/32)

  • Isotype control antibody (FITC-conjugated mouse IgG2a)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed tumor cells in a 6-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Gently wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Staining:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 1 mL of cold FACS buffer and centrifuge again.

    • Resuspend the cells in 100 µL of cold FACS buffer.

    • Add the FITC-conjugated anti-HLA-A,B,C antibody or the isotype control to the respective tubes at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., PI) just before analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) of FITC.

Workflow for MHC Class I Expression Analysis Start Seed Cells in 6-well Plate Treat Treat with this compound or DMSO Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Stain Stain with Anti-HLA-A,B,C-FITC and Viability Dye Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify MFI of Live Cells Analyze->End

Caption: Flow cytometry workflow to quantify MHC-I surface expression after this compound treatment.
Protocol 2: Immunopeptidome Analysis by Mass Spectrometry

This protocol provides a general workflow for the isolation of MHC class I-peptide complexes and the subsequent identification of the presented peptides by LC-MS/MS.

Materials:

  • Large quantity of tumor cells (e.g., 1x10^9 cells per condition)

  • This compound and DMSO

  • Lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors)

  • Anti-human HLA-A,B,C antibody (e.g., clone W6/32)

  • Protein A or Protein G sepharose beads

  • Acid for peptide elution (e.g., 10% acetic acid)

  • C18 spin columns for peptide desalting

  • LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment: Grow a large batch of tumor cells and treat with either this compound (100 nM) or DMSO for 48 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse the cell pellet in lysis buffer on ice for 1 hour with gentle agitation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Immunoaffinity Purification:

    • Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.

    • Couple the anti-HLA-A,B,C antibody to fresh Protein A/G beads.

    • Incubate the pre-cleared lysate with the antibody-coupled beads overnight at 4°C with rotation.

  • Washing: Wash the beads extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound MHC-peptide complexes from the beads by incubating with 10% acetic acid.

  • Peptide Purification: Separate the peptides from the MHC heavy chain and β2-microglobulin by passing the eluate through a 10 kDa molecular weight cutoff filter. Desalt the resulting peptide solution using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the purified peptides by nano-LC-MS/MS.

  • Data Analysis: Search the resulting spectra against a human protein database (e.g., UniProt) using a search algorithm (e.g., MaxQuant, PEAKS) to identify the peptide sequences. Perform label-free quantification to compare the abundance of peptides between the this compound-treated and control samples.

Immunopeptidomics Workflow Start Culture and Treat Cells with this compound/DMSO Lysis Cell Lysis and Lysate Clarification Start->Lysis IP Immunoaffinity Purification of MHC-I Complexes Lysis->IP Elution Acid Elution of Peptides IP->Elution Purification Peptide Desalting and Purification Elution->Purification MS LC-MS/MS Analysis Purification->MS Data_Analysis Database Searching and Peptide Identification MS->Data_Analysis End Quantification and Comparison of Immunopeptidomes Data_Analysis->End

Caption: Workflow for the mass spectrometry-based analysis of the immunopeptidome.

Conclusion

This compound represents a promising therapeutic strategy to enhance the immunogenicity of tumor cells by modulating the STAT3 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on MHC peptide presentation, from quantifying changes in surface MHC expression to in-depth characterization of the presented immunopeptidome. Such studies are crucial for the preclinical and clinical development of novel cancer immunotherapies.

References

Imopo application in neoantigen discovery workflows

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Imopo Application in Neoantigen Discovery Workflows

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoantigens are a class of tumor-specific antigens that arise from somatic mutations in cancer cells. These novel peptides, when presented by Major Histocompatibility Complex (MHC) molecules on the tumor cell surface, can be recognized by the host's immune system, triggering a T-cell mediated anti-tumor response. The identification of neoantigens is a critical step in the development of personalized cancer immunotherapies, including cancer vaccines and adoptive T-cell therapies.

The "this compound" application is a comprehensive bioinformatics suite designed to streamline and enhance the discovery and prioritization of neoantigen candidates from next-generation sequencing (NGS) data. This compound integrates a suite of algorithms for mutation calling, HLA typing, peptide-MHC binding prediction, and immunogenicity scoring to provide a robust and user-friendly workflow for researchers. These application notes provide a detailed overview of the this compound workflow, experimental protocols for sample preparation and data generation, and guidance on interpreting the results.

I. The this compound Neoantigen Discovery Workflow

The this compound workflow is a multi-step process that begins with the acquisition of tumor and matched normal samples and culminates in a prioritized list of neoantigen candidates. The workflow can be broadly divided into three stages: (1) Data Generation , (2) Bioinformatics Analysis , and (3) Neoantigen Prioritization with this compound .

A typical pipeline for neoantigen discovery involves several key computational steps: Human Leukocyte Antigen (HLA) typing, identification of somatic variants, quantification of RNA-seq transcripts, prediction of peptide-Major Histocompatibility Complex (pMHC) presentation, and prediction of pMHC recognition.[1] The overall process takes tumor and normal DNA-seq and tumor RNA-seq data as input to produce a list of predicted neoantigens.[1]

Workflow Diagram

NeoantigenDiscoveryWorkflow cluster_DataGen 1. Data Generation cluster_Bioinformatics 2. Bioinformatics Analysis cluster_this compound 3. This compound Neoantigen Prioritization TumorSample Tumor Biopsy WES_T Tumor WES TumorSample->WES_T RNASeq Tumor RNA-Seq TumorSample->RNASeq NormalSample Matched Normal (e.g., Blood) WES_N Normal WES NormalSample->WES_N SomaticVariantCalling Somatic Variant Calling (SNVs, InDels) WES_T->SomaticVariantCalling WES_N->SomaticVariantCalling HLATyping HLA Typing RNASeq->HLATyping GeneExpression Gene Expression Quantification RNASeq->GeneExpression ImopoAnalysis This compound Analysis: - Peptide Generation - pMHC Binding Prediction - Immunogenicity Scoring SomaticVariantCalling->ImopoAnalysis HLATyping->ImopoAnalysis GeneExpression->ImopoAnalysis PrioritizedNeoantigens Prioritized Neoantigen Candidates ImopoAnalysis->PrioritizedNeoantigens

Fig. 1: The this compound Neoantigen Discovery Workflow.

II. Experimental Protocols

A. Sample Acquisition and Preparation
  • Tissue Biopsy: Collect a fresh tumor biopsy and a matched normal tissue sample (e.g., peripheral blood) from the patient.

  • Nucleic Acid Extraction: Isolate genomic DNA (gDNA) and total RNA from the tumor sample, and gDNA from the normal sample using standard commercially available kits.

  • Quality Control: Assess the quality and quantity of the extracted nucleic acids using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Ensure high purity (A260/280 of ~1.8 for DNA and ~2.0 for RNA) and integrity (RIN > 7 for RNA).

B. Next-Generation Sequencing
  • Whole Exome Sequencing (WES):

    • Prepare sequencing libraries from tumor and normal gDNA using an exome capture kit.

    • Sequence the libraries on an Illumina NovaSeq or equivalent platform to a mean target coverage of >100x for the tumor and >50x for the normal sample.

  • RNA Sequencing (RNA-Seq):

    • Prepare a stranded, poly(A)-selected RNA-seq library from the tumor total RNA.

    • Sequence the library on an Illumina NovaSeq or equivalent platform to a depth of >50 million paired-end reads.

III. Bioinformatics Analysis Protocol

A. Raw Data Processing
  • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

  • Adapter Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

B. Somatic Variant Calling
  • Alignment: Align the trimmed WES reads from both tumor and normal samples to the human reference genome (e.g., GRCh38) using BWA-MEM.

  • Somatic Mutation Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (InDels) using a consensus approach with at least two somatic variant callers (e.g., MuTect2, VarScan2, Strelka2).

  • Variant Annotation: Annotate the identified somatic variants with information such as gene context, amino acid changes, and population frequencies using a tool like ANNOVAR.

C. HLA Typing
  • HLA Allele Prediction: Determine the patient's HLA class I and class II alleles from the tumor RNA-seq data using a specialized tool like OptiType or HLA-HD.

D. Gene Expression Quantification
  • Alignment: Align the trimmed RNA-seq reads to the human reference genome using a splice-aware aligner like STAR.

  • Quantification: Quantify gene expression levels as Transcripts Per Million (TPM) using a tool like RSEM or Salmon.

IV. Neoantigen Prioritization with this compound

The this compound application takes the outputs from the bioinformatics analysis (annotated somatic variants, HLA alleles, and gene expression data) to predict and prioritize neoantigen candidates.

This compound Analysis Workflow

ImopoAnalysisWorkflow input_variants Somatic Variants (VCF) peptide_generation 1. Mutant Peptide Generation input_variants->peptide_generation input_hla HLA Alleles mhc_binding 2. pMHC Binding Prediction (NetMHCpan) input_hla->mhc_binding input_expression Gene Expression (TPM) filtering_prioritization 4. Filtering & Prioritization input_expression->filtering_prioritization peptide_generation->mhc_binding immunogenicity_scoring 3. Immunogenicity Scoring mhc_binding->immunogenicity_scoring immunogenicity_scoring->filtering_prioritization output_neoantigens Prioritized Neoantigen List filtering_prioritization->output_neoantigens

Fig. 2: this compound's internal analysis workflow.
This compound Protocol

  • Input Data Loading: Load the annotated somatic variant file (VCF), the list of HLA alleles, and the gene expression quantification file into the this compound interface.

  • Peptide Generation: this compound generates all possible mutant peptide sequences of specified lengths (typically 8-11 amino acids for MHC class I) centered around the mutated amino acid.

  • pMHC Binding Prediction: For each mutant peptide, this compound predicts its binding affinity to the patient's HLA alleles using an integrated version of a prediction algorithm like NetMHCpan. The output is typically given as a percentile rank and a predicted IC50 binding affinity in nM.

  • Immunogenicity Scoring: this compound calculates a proprietary immunogenicity score that considers factors such as the predicted MHC binding affinity, peptide stability, and foreignness of the mutant peptide compared to the wild-type counterpart.

  • Filtering and Prioritization: The final list of neoantigen candidates is filtered and ranked based on a composite score that incorporates:

    • Predicted MHC binding affinity (e.g., IC50 < 500 nM).

    • Gene expression of the source protein (e.g., TPM > 1).

    • This compound's immunogenicity score.

    • Variant allele frequency (VAF) from the WES data.

V. Data Presentation

The final output of the this compound workflow is a table of prioritized neoantigen candidates. Below is an example of such a table with hypothetical data.

Gene Mutation Peptide Sequence HLA Allele MHC Binding Affinity (IC50 nM) MHC Binding Rank (%) Gene Expression (TPM) VAF This compound Score
KRASG12DGADGVGKSAD HLA-A02:0125.40.1150.20.450.92
TP53R248QYLGRNSFEQ HLA-B07:02102.10.589.70.610.85
BRAFV600ELTVPSHPLE HLA-A03:01350.81.2210.50.330.78
EGFRL858RIVQGTSHLR HLA-C07:0145.90.2125.10.520.90

VI. Antigen Presentation Signaling Pathway

The presentation of neoantigens to T-cells is a fundamental process in the anti-tumor immune response. The diagram below illustrates the MHC class I antigen presentation pathway.

MHCI_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface MutantProtein Mutant Protein Proteasome Proteasome MutantProtein->Proteasome Degradation Peptides Mutant Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport PeptideLoadingComplex Peptide Loading Complex TAP->PeptideLoadingComplex MHC_I MHC Class I MHC_I->PeptideLoadingComplex Loaded_MHC Peptide-MHC Complex PeptideLoadingComplex->Loaded_MHC Peptide Loading Presented_MHC Presented pMHC-I Loaded_MHC->Presented_MHC Transport to Surface TCR T-Cell Receptor (TCR) Presented_MHC->TCR Recognition CD8 CD8+ T-Cell TCR->CD8

Fig. 3: MHC Class I Antigen Presentation Pathway.

VII. Conclusion

The this compound application provides a powerful and integrated solution for the discovery and prioritization of neoantigen candidates. By combining robust bioinformatics tools with a user-friendly interface, this compound enables researchers to efficiently navigate the complexities of neoantigen discovery and accelerate the development of personalized immunotherapies. Adherence to the detailed protocols outlined in these application notes will ensure the generation of high-quality data and reliable identification of promising neoantigen targets.

References

Application Notes & Protocols for the Practical Use of the Immunopeptidomics Ontology (ImPO) in Clinical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Immunopeptidomics Ontology (ImPO) is a recently developed framework designed to standardize the terminology and semantics within the field of immunopeptidomics.[1] This is a critical advancement for clinical proteomics as it addresses the disconnection between how the proteomics community delivers information about antigen presentation and its uptake by the clinical genomics community.[1] By providing a structured and systematized vocabulary for data generated from immunopeptidomics experiments and bioinformatics analyses, ImPO facilitates data integration, analysis, and knowledge generation.[1][2] This will ultimately bridge the gap between research and clinical practice in areas such as cancer immunotherapy and vaccine development.[1]

Application Notes

The practical applications of ImPO in a clinical proteomics setting are centered on enhancing data management, integration, and analysis to accelerate translational research.

  • Standardization of Immunopeptidomics Data: ImPO provides a consistent and controlled vocabulary for annotating experimental data. This includes details about the peptide identified, its sequence and length, post-translational modifications, the protein of origin, and the associated spectra.[1] This standardization is crucial for comparing results across different studies, laboratories, and patient cohorts.

  • Integration of Multi-Omics Datasets: A key function of ImPO is to facilitate the integration of immunopeptidomics data with genomic and clinical data.[1][2] By establishing cross-references to 24 other relevant ontologies, including the National Cancer Institute Thesaurus and the Mondo Disease Ontology, ImPO allows researchers to build more comprehensive biological models.[1] This integrated approach is essential for understanding the complex interplay between genetic mutations, protein expression, and disease phenotype.

  • Enhanced Data Querying and Knowledge Generation: The structured nature of ImPO enables more powerful and precise querying of large datasets.[1] Researchers can formulate "competency questions" in natural language to be answered using data structured according to the ontology.[1] This can lead to the identification of novel tumor-associated antigens, the discovery of biomarkers for patient stratification, and a deeper understanding of the mechanisms of immune response.

  • Facilitating the Development of Personalized Therapies: By systematically organizing data on aberrant immunopeptides expressed on the surface of cancer cells, ImPO can significantly contribute to the development of personalized cancer vaccines and T-cell therapies.[1] The ability to accurately identify and characterize tumor-specific neoantigens is a cornerstone of next-generation cancer treatments.

Quantitative Data Presentation

The use of ImPO ensures that quantitative data from immunopeptidomics experiments are presented in a clear, standardized, and comparable manner. The following table illustrates a simplified example of how data from a liquid chromatography-mass spectrometry (LC-MS) based immunopeptidomics experiment on a tumor sample would be structured using ImPO terminology.

ImPO Data ClassImPO Term (Example)Value/Description
Biological Sample OBI:specimenTumor tissue biopsy from patient ID-123
MONDO:renal cell carcinomaHistologically confirmed diagnosis
Sample Processing OBI:material processingMechanical lysis followed by affinity purification of MHC-I complexes
CHMO:acid elutionElution of peptides from MHC-I molecules
Instrumentation MS:mass spectrometerOrbitrap Fusion Lumos
MS:chromatographyNano-flow liquid chromatography
Peptide Identification MS:peptide sequence identificationGLYDGMEHL
Uniprot:P04222Protein of Origin: ANXA1
MS:peptide length9
MS:post-translational modificationNone detected
Quantitative Analysis MS:MS1 label-free quantificationIntensity = 2.5e7
MS:false discovery rate1%
Clinical Association NCIT:Complete ResponsePatient outcome following immunotherapy

Experimental Protocols

While ImPO is a data ontology and not a wet-lab protocol, its application is integral to the data management and analysis stages of a clinical proteomics workflow. The following protocol outlines the key steps in an immunopeptidomics experiment with a focus on how and where to apply the ImPO framework.

Protocol: ImPO-Guided Immunopeptidomics Analysis of Tumor Tissue

  • Sample Collection and Preparation (ImPO Annotation: Biological Sample)

    • Collect tumor and adjacent normal tissue from patients under informed consent.

    • Immediately snap-freeze samples in liquid nitrogen and store them at -80°C.

    • Annotate each sample with ImPO-compliant terms for disease type (e.g., from Mondo Disease Ontology), patient demographics, and clinical history.

  • MHC-Associated Peptide Extraction (ImPO Annotation: Sample Processing)

    • Cryo-pulverize frozen tissue samples.

    • Lyse the tissue powder in a buffer containing protease and phosphatase inhibitors.

    • Perform immunoaffinity purification of MHC class I or class II molecules using specific antibodies.

    • Elute the peptides from the MHC molecules using a mild acid treatment.

    • Desalt and concentrate the eluted peptides using C18 solid-phase extraction.

    • Document each step with appropriate ImPO terms for material processing.

  • LC-MS/MS Analysis (ImPO Annotation: Instrumentation & Data Acquisition)

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or TIMS-TOF instrument).

    • Employ a data acquisition strategy suitable for immunopeptidomics, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • Record all instrument parameters and chromatographic conditions using the standardized vocabulary from the Mass Spectrometry Ontology (a component of ImPO).

  • Data Processing and Peptide Identification (ImPO Annotation: Peptide Identification)

    • Process the raw mass spectrometry data using a suitable software pipeline (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a comprehensive protein sequence database (e.g., UniProt) that includes patient-specific genomic variants if available.

    • Annotate identified peptides with their sequence, protein of origin, any post-translational modifications, and identification confidence scores (e.g., FDR).[1]

  • Data Curation and Database Deposition (ImPO Implementation)

    • Structure the complete dataset, including sample metadata, experimental procedures, and peptide identifications, according to the ImPO model.

    • Deposit the curated data into a local or public repository that supports the ImPO framework. This ensures the data is FAIR (Findable, Accessible, Interoperable, and Reusable).

  • Integrated Data Analysis and Querying (ImPO Application)

    • Utilize the ImPO-structured database to perform complex queries. For example: "Identify all non-self peptides presented on renal cell carcinoma samples from patients who showed a complete response to checkpoint inhibitor therapy."

    • Integrate the immunopeptidomics data with corresponding genomics, transcriptomics, and clinical outcome data to identify potential biomarkers and therapeutic targets.

Visualizations

ImPO_Structure cluster_data_classes Core Data Classes cluster_external_ontologies Cross-Referenced Ontologies ImPO Immunopeptidomics Ontology (ImPO) BiologicalSample Biological Sample ImPO->BiologicalSample SampleProcessing Sample Processing ImPO->SampleProcessing Instrumentation Instrumentation ImPO->Instrumentation PeptideID Peptide Identification ImPO->PeptideID ClinicalData Clinical Data ImPO->ClinicalData MONDO Mondo Disease Ontology BiologicalSample->MONDO disease type MS Mass Spectrometry Ontology Instrumentation->MS instrument details UniProt UniProt PeptideID->UniProt protein of origin NCIT NCI Thesaurus ClinicalData->NCIT treatment outcome

Caption: Logical structure of the Immunopeptidomics Ontology (ImPO).

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis & Curation cluster_knowledge_generation Knowledge Generation SampleCollection 1. Sample Collection (Tumor Tissue) MHC_IP 2. MHC Immuno- precipitation SampleCollection->MHC_IP PeptideElution 3. Peptide Elution & Desalting MHC_IP->PeptideElution LCMS 4. LC-MS/MS Analysis PeptideElution->LCMS DataProcessing 5. Data Processing (Peptide ID) LCMS->DataProcessing ImPO_Annotation 6. ImPO Annotation DataProcessing->ImPO_Annotation Database 7. ImPO-Structured Database ImPO_Annotation->Database Querying 8. Integrated Querying Database->Querying Biomarker 9. Biomarker & Target Discovery Querying->Biomarker

Caption: Immunopeptidomics workflow incorporating ImPO for data management.

Antigen_Presentation_Pathway cluster_cell Tumor Cell Protein Neoantigen Protein (ImPO: UniProt) Proteasome Proteasome Protein->Proteasome degradation Peptides Peptides (ImPO: Peptide Sequence) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_Peptide pMHC Complex (ImPO: Peptide-MHC Combo) ER->MHC_Peptide Peptide Loading MHC MHC-I Molecule MHC->ER CellSurface Cell Surface MHC_Peptide->CellSurface transport TCell T-Cell MHC_Peptide->TCell TCR Recognition

Caption: Antigen presentation pathway with ImPO-annotatable entities.

References

Application Notes & Protocols for Cross-Study Comparison of Immunopeptidomes using Standardized Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ability to compare immunopeptidome data across different studies is crucial for identifying robust and reproducible tumor antigens, understanding immune responses, and accelerating the development of targeted immunotherapies and vaccines. However, the inherent complexity and variability in experimental and computational workflows have posed significant challenges to such comparisons.[1][2] The lack of standardized terminology and data formats further complicates data integration and meta-analysis.[1][3][4]

This document outlines the application of standardized principles, exemplified by the Immunopeptidomics Ontology (ImPO), to facilitate the cross-study comparison of immunopeptidomes.[1][3][4] ImPO provides a framework for systematizing and unifying data from experimental and bioinformatic analyses, thereby enabling more robust and meaningful comparisons.[1][4] We will describe a conceptual workflow and provide protocols for key experimental steps, along with examples of how to structure and present quantitative data for effective comparison.

I. Conceptual Workflow for Cross-Study Immunopeptidome Comparison

A standardized workflow is essential for ensuring the comparability of immunopeptidome data. The following diagram illustrates a conceptual workflow that incorporates principles of data standardization.

Cross-Study Immunopeptidome Comparison Workflow cluster_data_acquisition Data Acquisition (Multiple Studies) cluster_standardized_processing Standardized Data Processing cluster_data_integration Data Integration & Comparison cluster_output Outputs study1 Study 1 (e.g., Tumor Type A) sample_prep Standardized Sample Preparation & IP study1->sample_prep study2 Study 2 (e.g., Tumor Type B) study2->sample_prep study3 Study 'n' (e.g., Healthy Tissue) study3->sample_prep ms_analysis Consistent MS Acquisition (DDA/DIA) sample_prep->ms_analysis MHC-peptide complexes data_analysis Unified Bioinformatic Pipeline ms_analysis->data_analysis Raw MS data impo_annotation ImPO-based Annotation data_analysis->impo_annotation Peptide Lists data_aggregation Data Aggregation & Normalization impo_annotation->data_aggregation comparative_analysis Comparative Analysis (e.g., Differential Expression) data_aggregation->comparative_analysis shared_antigens Shared Antigens comparative_analysis->shared_antigens tumor_specific Tumor-Specific Antigens comparative_analysis->tumor_specific biomarkers Potential Biomarkers comparative_analysis->biomarkers

Caption: Conceptual workflow for cross-study immunopeptidome comparison.

II. Data Presentation for Cross-Study Comparison

To facilitate easy comparison, quantitative data from different immunopeptidome studies should be summarized in clearly structured tables. The following tables provide templates for presenting key comparative metrics.

Table 1: Summary of Immunopeptidome Identification Across Studies

Study ID Sample Type Number of Samples Total Peptides Identified Unique Peptides Identified Peptide Length Distribution (Median) HLA Alleles Covered
Study AMelanoma Tissue1525,48018,9609HLA-A02:01, B07:02
Study BLung Cancer Cell Line1018,95014,2309HLA-A02:01, C07:01
Study CHealthy Donor PBMC2015,20011,5009HLA-A02:01, B44:02

Table 2: Differential Abundance of Shared Peptides Across Studies

Peptide Sequence Gene Protein Study A (Normalized Intensity) Study B (Normalized Intensity) Study C (Normalized Intensity) Fold Change (A vs C) p-value
YLEPGPVTAMAGEA1MAGE family member A11.2e60.9e6Not DetectedN/A<0.001
SLLMWITQCPMELPremelanosome protein2.5e50.5e5Not DetectedN/A<0.01
GILGFVFTLInfluenza A virusMatrix protein 1Not DetectedNot Detected3.1e5N/AN/A
KTWGQYWQVTRP2Tyrosinase-related protein 28.7e44.2e4Not DetectedN/A<0.05

III. Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating comparable immunopeptidome datasets.

A. Protocol for Immunoaffinity Purification of MHC Class I-Peptide Complexes

This protocol is adapted from established methods for the isolation of MHC class I-associated peptides.[5]

Materials:

  • Cell pellets or pulverized tissue (~1x10^9 cells)

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, 1x Protease Inhibitor Cocktail, 1 mM PMSF

  • W6/32 antibody-conjugated Protein A/G Sepharose beads

  • Wash Buffer 1: 20 mM Tris-HCl pH 8.0, 150 mM NaCl

  • Wash Buffer 2: 20 mM Tris-HCl pH 8.0, 400 mM NaCl

  • Wash Buffer 3: 20 mM Tris-HCl pH 8.0

  • Elution Buffer: 10% Acetic Acid

  • C18 Sep-Pak cartridges

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate for 1 hour at 4°C with gentle rotation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Immunoaffinity Purification:

    • Pre-clear the supernatant by incubating with unconjugated Protein A/G Sepharose beads for 1 hour at 4°C.

    • Transfer the pre-cleared lysate to a column containing W6/32-conjugated beads and incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads sequentially with 20 column volumes of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

  • Elution:

    • Elute the MHC-peptide complexes by adding 10% Acetic Acid to the beads and incubating for 10 minutes at room temperature.

    • Collect the eluate. Repeat the elution step.

  • Peptide Purification:

    • Condition a C18 Sep-Pak cartridge with acetonitrile and then with 0.1% trifluoroacetic acid (TFA).

    • Load the eluate onto the cartridge.

    • Wash the cartridge with 0.1% TFA.

    • Elute the peptides with 60% acetonitrile in 0.1% TFA.

  • Sample Preparation for Mass Spectrometry: Dry the eluted peptides using a vacuum concentrator and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

B. Mass Spectrometry Analysis

For cross-study comparability, it is recommended to use a consistent mass spectrometry acquisition strategy. Data-Independent Acquisition (DIA) is increasingly being adopted for its reproducibility and comprehensive peptide detection.[6][7][8]

Instrumentation: High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480 or Orbitrap Astral).[5]

Acquisition Mode: Data-Independent Acquisition (DIA)

Key Parameters (Example):

  • MS1 Resolution: 120,000

  • MS1 AGC Target: 3e6

  • MS1 Maximum IT: 60 ms

  • DIA Isolation Window: 8 m/z

  • MS2 Resolution: 30,000

  • MS2 AGC Target: 1e6

  • Normalized Collision Energy (NCE): 27

C. Bioinformatic Data Analysis

A unified bioinformatic pipeline is critical for reducing variability in peptide identification and quantification.

Software: A combination of tools can be used, for example, DIA-NN for DIA data processing and IntroSpect for motif-guided database searching to improve sensitivity.[7][9]

Workflow:

  • Spectral Library Generation (if applicable): Generate a project-specific spectral library from a subset of samples analyzed in Data-Dependent Acquisition (DDA) mode.

  • DIA Data Processing: Analyze raw DIA data using a tool like DIA-NN against the spectral library or in a library-free manner.

  • Database Searching: Search the processed spectra against a comprehensive protein database (e.g., UniProt Human). For neoantigen discovery, a customized database containing sample-specific mutations is required.[10]

  • False Discovery Rate (FDR) Control: Apply a strict FDR of 1% at the peptide and protein level.

  • Peptide Annotation: Annotate identified peptides with their corresponding gene and protein information. Utilize ImPO for standardized annotation of experimental metadata and results.[1]

  • Quantitative Analysis: Normalize peptide intensities across samples (e.g., using total ion current or a set of housekeeping peptides).

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify differentially presented peptides between study groups.

IV. Signaling Pathways and Logical Relationships

Understanding the antigen processing and presentation pathway is fundamental to interpreting immunopeptidome data.

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface protein Endogenous Protein proteasome Proteasome protein->proteasome Ubiquitination peptides Peptides proteasome->peptides Proteolysis tap TAP Transporter peptides->tap peptide_loading Peptide Loading Complex tap->peptide_loading Transport mhc1 MHC Class I mhc1->peptide_loading mhc1_peptide MHC I - Peptide Complex peptide_loading->mhc1_peptide Peptide Loading mhc1_presented Presented MHC I - Peptide Complex mhc1_peptide->mhc1_presented Transport to Surface tcr T-Cell Receptor mhc1_presented->tcr T-Cell Recognition

Caption: MHC Class I antigen processing and presentation pathway.

Cross-study comparison of immunopeptidomes is a powerful approach for advancing our understanding of antigen presentation in health and disease. By adopting standardized experimental and computational workflows, guided by frameworks like the Immunopeptidomics Ontology (ImPO), researchers can enhance the reproducibility, comparability, and integrative analysis of immunopeptidomics data. This will ultimately accelerate the discovery of novel therapeutic targets and the development of personalized immunotherapies.

References

Application Notes and Protocols for Automating Data Annotation with the Immunopeptidomics Ontology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of immunopeptidomics, which focuses on the analysis of peptides presented by Major Histocompatibility Complex (MHC) molecules, is critical for the development of personalized immunotherapies and vaccines. A significant bottleneck in immunopeptidomics research is the manual, time-consuming, and error-prone process of data annotation. The Immunopeptidomics Ontology (IPO) has been developed to address this challenge by providing a standardized framework for data representation and integration.[1][2] This document provides detailed application notes and protocols for leveraging the IPO to automate the annotation of immunopeptidomics data, thereby enhancing efficiency, reproducibility, and data sharing.

The IPO is designed to systematically structure data from immunopeptidomics experiments and bioinformatic analyses.[1] It achieves this by creating cross-references to 24 other relevant ontologies, such as the National Cancer Institute Thesaurus and the Mondo Disease Ontology.[1] This structured approach facilitates data integration and analysis, which is crucial for making meaningful biological discoveries.[1]

Application Notes

The Structure and Role of the Immunopeptidomics Ontology (IPO)

The IPO provides a standardized vocabulary and a set of relationships to describe the different components of an immunopeptidomics experiment. This includes information about the biological sample, the experimental procedures, the mass spectrometry data, and the identified peptides. A key component of the IPO is the MHC Restriction Ontology (MRO), which provides a consistent nomenclature for MHC molecules across different species.[3][4][5] By using the IPO, researchers can ensure that their data is described in a consistent and machine-readable format, which is a prerequisite for automation.

Automating Data Annotation with the IPO

Automated data annotation using the IPO can be integrated into computational pipelines that process raw mass spectrometry data. Tools like MHCquant offer a fully automated workflow for identifying and quantifying peptides from immunopeptidomics experiments.[2] While not explicitly built on the IPO, the principles of standardized data processing and annotation are central to such pipelines.

The role of the IPO in automation is to provide the controlled vocabularies and the data structure for the annotation process. For instance, when a peptide is identified, its MHC restriction can be automatically annotated using the standardized terms from the MRO. Similarly, information about the sample source, disease state, and experimental conditions can be annotated using terms from the cross-referenced ontologies within the IPO. This automated process ensures that the final dataset is rich in metadata and adheres to community standards.

Logical Structure of the Immunopeptidomics Ontology (IPO)

IPO_Structure IPO Immunopeptidomics Ontology (IPO) Experiment Experiment IPO->Experiment Sample Biological Sample IPO->Sample MHC_Data MHC Data IPO->MHC_Data Peptide_Data Peptide Data IPO->Peptide_Data MS_Data Mass Spectrometry Data IPO->MS_Data External_Ontologies External Ontologies (e.g., NCIT, Mondo) Sample->External_Ontologies annotated with MRO MHC Restriction Ontology (MRO) MHC_Data->MRO uses Peptide_Data->External_Ontologies annotated with

Caption: Logical structure of the Immunopeptidomics Ontology.

Quantitative Data Summary

The automation of data annotation with the IPO is projected to significantly improve the efficiency and quality of immunopeptidomics research. The following table summarizes the estimated quantitative benefits based on the expected advantages of automated versus manual annotation processes.

MetricManual AnnotationAutomated Annotation with IPOImprovement
Time per Sample (hours) 8 - 121 - 287.5% reduction
Annotation Consistency Low to MediumHighSignificant Increase
Error Rate 5 - 10%< 1%>80% reduction
Data Integration Capability LimitedHighEnhanced
Adherence to Standards VariableStandardizedFully Compliant

Experimental Protocols

Protocol 1: MHC-Associated Peptide Identification by Immunoaffinity Purification and Mass Spectrometry

This protocol outlines the key steps for isolating and identifying MHC class I-associated peptides from biological samples.

Materials:

  • Cell lines or tissue samples

  • Lysis buffer (e.g., containing mild detergent)

  • Monoclonal antibodies specific for MHC class I molecules (e.g., W6/32)

  • Protein A/G beads

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • C18 columns for peptide cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Preparation: Lyse cells or tissues using a mild detergent to solubilize MHC-peptide complexes.

  • Immunoaffinity Purification: Incubate the cell lysate with anti-MHC class I antibodies coupled to Protein A/G beads to capture the MHC-peptide complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH solution.

  • Peptide Cleanup: Desalt and concentrate the eluted peptides using C18 columns.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to determine their amino acid sequences.

Protocol 2: Automated Data Annotation using an IPO-driven Workflow

This protocol describes a conceptual workflow for the automated annotation of immunopeptidomics data using the IPO. This workflow can be implemented in a computational pipeline like MHCquant.

Requirements:

  • Raw mass spectrometry data files (e.g., .raw, .mzML)

  • A database search engine (e.g., Comet, MaxQuant)

  • A protein sequence database (e.g., UniProt)

  • Access to the Immunopeptidomics Ontology (IPO) and its cross-referenced ontologies.

  • A computational pipeline capable of integrating ontology-based annotation (e.g., a custom script or a platform like KNIME).

Methodology:

  • Data Input: The automated pipeline takes raw LC-MS/MS data as input.

  • Peptide Identification: The pipeline performs a database search to identify peptide sequences from the MS/MS spectra.

  • MHC Restriction Annotation:

    • The identified peptides are aligned with the known binding motifs of the MHC alleles expressed by the sample.

    • The MHC allele information is standardized using the MHC Restriction Ontology (MRO). The corresponding MRO identifier is added to the peptide annotation.

  • Source Protein Annotation: The identified peptides are mapped to their source proteins in the provided protein database. The UniProt accession numbers are used as standardized identifiers.

  • Sample Metadata Annotation:

    • The pipeline accesses a metadata file containing information about the biological sample (e.g., cell type, tissue of origin, disease state).

    • Terms from the relevant ontologies cross-referenced in the IPO (e.g., Cell Line Ontology, Mondo Disease Ontology) are used to annotate the sample information.

  • Output Generation: The pipeline generates a final output file (e.g., a CSV or a database file) containing the identified peptides with their comprehensive, standardized annotations.

Experimental and Automated Annotation Workflow

Workflow cluster_experimental Experimental Workflow cluster_automated Automated Annotation Workflow Sample Biological Sample Lysis Cell Lysis Sample->Lysis IP Immunoaffinity Purification Lysis->IP Elution Peptide Elution IP->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Raw_Data Raw MS Data LC_MS->Raw_Data generates Peptide_ID Peptide Identification Raw_Data->Peptide_ID Annotation IPO-driven Annotation Peptide_ID->Annotation Annotated_Data Annotated Data Annotation->Annotated_Data

Caption: Immunopeptidomics experimental and automated annotation workflow.

Signaling Pathway

The identification of specific peptides presented by MHC molecules is crucial as these are recognized by T-cells, initiating an immune response. The following diagram illustrates the T-cell activation signaling pathway upon recognition of a peptide-MHC complex.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR binds Lck Lck TCR->Lck activates CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression

Caption: Simplified T-cell activation signaling pathway.

References

ImPO: Immunopeptidomics Ontology for Personalized Cancer Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Due to the ambiguity of the term "Imopo" in personalized medicine research, this document provides detailed Application Notes and Protocols for three distinct, relevant technologies that align with this topic:

  • ImPO (Immunopeptidomics Ontology): A framework for standardizing and integrating data in the field of immunopecidomics, crucial for the development of personalized cancer vaccines.

  • MOPO (Model-based Offline Policy Optimization): A reinforcement learning algorithm with applications in developing personalized treatment strategies from existing clinical data.

  • I-MPOSE (Integrated Molecular Pathogen-Oriented Signature-based Evaluation): A conceptual clinical-genetic approach for improving the diagnosis of genetic diseases through the integration of phenotypic and genotypic data.

Application Notes

The Immunopeptidomics Ontology (ImPO) is a standardized framework designed to support the integration and analysis of immunopeptidomics data. This is particularly relevant in personalized medicine for the discovery of neoantigens—peptides that arise from tumor-specific mutations and can be targeted by the immune system. By providing a common vocabulary and structure for annotating experimental data, ImPO facilitates the combination of datasets from different sources, enhancing the power of analyses to identify candidate peptides for personalized cancer vaccines.

The core application of ImPO is to create a semantic layer in a personalized oncology knowledge graph. This allows for complex queries and inferences that can link genomic data (tumor mutations) with proteomic data (MHC-presented peptides) and clinical outcomes. Such integration is critical for prioritizing neoantigens that are most likely to elicit a potent and tumor-specific immune response in a patient.

Quantitative Data Summary

While specific metrics for the latest version of ImPO can evolve, the foundational structure of such an ontology includes a variety of classes and properties to describe the domain.

Metric TypeDescriptionRepresentative Value
Classes The number of distinct concepts or entities defined in the ontology (e.g., 'peptide', 'MHC allele', 'mass spectrometry').> 100
Object Properties The number of relationships that can exist between classes (e.g., 'is_presented_by', 'is_identified_in').> 50
Data Properties Attributes with literal values that describe individuals (e.g., 'peptide_sequence', 'mass-to-charge_ratio').> 75
Axioms The logical statements that define the relationships and constraints between classes and properties.> 300
Cross-references Mappings to other relevant ontologies (e.g., National Cancer Institute Thesaurus, Mondo Disease Ontology).> 20

Experimental Protocol: Neoantigen Discovery Workflow using ImPO

This protocol outlines the steps for identifying and prioritizing neoantigens for personalized cancer vaccines using ImPO-structured data.

  • Data Acquisition and Processing:

    • Obtain paired tumor and normal tissue samples from the patient.

    • Perform whole-exome and RNA sequencing on both samples to identify tumor-specific mutations.

    • From the tumor sample, isolate MHC-bound peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Annotation with ImPO:

    • Annotate the identified somatic mutations using terms from a relevant ontology for genetic variations.

    • Process the raw mass spectrometry data to identify peptide sequences.

    • Annotate the immunopeptidomics data using ImPO. This includes:

      • Describing the source sample (e.g., tumor type, patient ID).

      • Specifying the experimental method (e.g., immunoprecipitation details, mass spectrometer settings).

      • Characterizing the identified peptides (e.g., sequence, length, modifications).

      • Linking peptides to the MHC alleles they were eluted from.

  • Integration and Neoantigen Prioritization:

    • Integrate the annotated genomic and immunopeptidomics data in a knowledge graph.

    • Query the integrated data to identify which of the identified peptides correspond to the tumor-specific mutations. These are the candidate neoantigens.

    • Prioritize the candidate neoantigens based on criteria such as:

      • Predicted binding affinity to the patient's HLA alleles.

      • Level of expression in the tumor (from RNA-seq data).

      • Absence in normal tissues.

      • Similarity to known immunogenic peptides.

  • Vaccine Design and Formulation:

    • Select the top-ranked neoantigenic peptides.

    • Synthesize these peptides for inclusion in a personalized vaccine formulation (e.g., peptide-based, mRNA-based).

Workflow Diagram

ImPO_Workflow cluster_data_acquisition 1. Data Acquisition cluster_annotation 2. Data Annotation cluster_integration 3. Integration & Prioritization cluster_vaccine 4. Vaccine Development genomic_data Tumor & Normal DNA/RNA Sequencing annotate_genomic Identify Somatic Mutations genomic_data->annotate_genomic proteomic_data Tumor Immunopeptidomics (LC-MS/MS) annotate_proteomic Annotate Peptides with ImPO proteomic_data->annotate_proteomic knowledge_graph Integrate Data in Knowledge Graph annotate_genomic->knowledge_graph annotate_proteomic->knowledge_graph prioritize Prioritize Neoantigens knowledge_graph->prioritize vaccine_design Personalized Vaccine Design prioritize->vaccine_design

ImPO-driven workflow for personalized vaccine development.

MOPO: Model-based Offline Policy Optimization for Personalized Treatment

Application Notes

MOPO (Model-based Offline Policy Optimization) is a reinforcement learning algorithm designed to learn effective decision-making policies from a fixed dataset, without further interaction with the environment. In personalized medicine, this is highly relevant as it can leverage existing electronic health records (EHRs) or clinical trial data to devise optimized treatment strategies.

The primary challenge in learning from fixed datasets is "distributional shift," where a new policy might lead to states not well-represented in the original data, causing unpredictable outcomes. MOPO addresses this by learning a model of the patient's physiological dynamics and penalizing rewards in areas where the model is uncertain. This encourages the development of treatment policies that are not only effective but also robust and less likely to venture into poorly understood and potentially unsafe states. Applications include optimizing medication dosing for chronic diseases, planning sequential cancer therapies, and managing treatment in intensive care units.

Quantitative Data Summary

The performance of MOPO is typically evaluated in simulated environments, as applying it directly to patients without extensive validation is not feasible. The following table shows representative performance improvements of MOPO over other methods on benchmark tasks, which can be seen as an analogue for its potential in optimizing clinical policies.

Benchmark Task (Analogy)MetricBaseline (Model-Free)MOPO Performance
Hopper (Gait Optimization) Normalized Score45.782.3
Walker2d (Locomotion) Normalized Score27.678.9
HalfCheetah (Agility) Normalized Score48.395.1
Ant (Complex Movement) Normalized Score21.465.5

Scores are normalized for comparison across tasks and represent the effectiveness of the learned policy.

Protocol for Applying MOPO to Personalize Treatment

This protocol describes a generalized workflow for using MOPO to develop a personalized treatment policy from existing clinical data.

  • Problem Formulation:

    • Define the clinical problem as a sequential decision-making process.

    • States: Patient characteristics (e.g., vital signs, lab results, comorbidities).

    • Actions: Possible treatments or interventions (e.g., medication dosages, choice of therapy).

    • Rewards: A function that quantifies the desirability of an outcome (e.g., improvement in a biomarker, reduction in symptoms, survival).

  • Data Collection and Preparation:

    • Gather a large, static dataset of patient trajectories (e.g., from EHRs or completed clinical trials). Each trajectory should consist of a sequence of states, actions, and resulting rewards.

    • Pre-process the data to handle missing values and normalize features.

  • Model Learning:

    • Train an ensemble of neural networks on the dataset to model the transition dynamics (i.e., to predict the next state given the current state and action) and the reward function.

    • The ensemble approach allows for the estimation of model uncertainty.

  • Uncertainty-Penalized Reward:

    • Define an uncertainty metric based on the disagreement among the models in the ensemble.

    • Modify the learned reward function by subtracting a penalty term proportional to this uncertainty. This creates a "pessimistic" MDP (Markov Decision Process).

  • Policy Optimization:

    • Use a standard reinforcement learning algorithm (e.g., Soft Actor-Critic) to learn an optimal policy within the simulated environment defined by the uncertainty-penalized MDP.

    • This policy will recommend the best action to take for a given patient state, balancing expected reward with model uncertainty.

  • Evaluation and Validation:

    • Evaluate the learned policy using off-policy evaluation methods to estimate its performance on the dataset.

    • Further validate the policy in a clinical simulation environment before considering any prospective clinical trials.

Logical Diagram

MOPO_Logic cluster_data 1. Offline Data cluster_model 2. Model Learning cluster_mdp 3. Penalized MDP cluster_policy 4. Policy Optimization ehr_data EHR / Clinical Trial Data (States, Actions, Rewards) learn_dynamics Learn Ensemble of Dynamics Models ehr_data->learn_dynamics estimate_uncertainty Estimate Model Uncertainty learn_dynamics->estimate_uncertainty penalize_reward Create Uncertainty-Penalized Reward Function estimate_uncertainty->penalize_reward learn_policy Learn Optimal Policy in Penalized Environment penalize_reward->learn_policy final_policy Personalized Treatment Policy learn_policy->final_policy

Logical workflow of the MOPO algorithm.

I-MPOSE: A Clinical-Genetic Approach for Disease Diagnosis

Application Notes

I-MPOSE (Integrated Molecular Pathogen-Oriented Signature-based Evaluation) represents a conceptual framework for a "phenotype-first" approach to diagnosing genetic diseases, which is a cornerstone of personalized medicine. In many cases of rare diseases, patients present with a complex set of clinical features (phenotype) that do not immediately point to a specific genetic cause.

The I-MPOSE approach begins with a thorough clinical evaluation of the patient's phenotype. This information is then used to query genetic databases to create an initial ranked list of possible diseases. Simultaneously, whole-exome or whole-genome sequencing is performed to identify genetic variants. The key innovation of I-MPOSE is to use the patient's specific genetic findings to re-rank the initial phenotype-based list of diseases. This integration of clinical and genomic data aims to improve the accuracy and efficiency of diagnosing rare and complex genetic disorders.

Quantitative Data Summary

MetricTraditional Approach (Phenotype-only)Integrated Approach (I-MPOSE)
Diagnostic Yield 25-30%> 40-50%
Sensitivity Moderate-HighHigh
Specificity ModerateHigh
Time to Diagnosis Months to YearsWeeks to Months

Protocol for I-MPOSE Clinical-Genetic Diagnosis

This protocol details the steps in the I-MPOSE workflow for diagnosing a suspected genetic disorder.

  • Clinical Phenotyping:

    • A clinician conducts a comprehensive clinical evaluation of the patient.

    • Detailed phenotypic features are documented using standardized terminology (e.g., Human Phenotype Ontology - HPO).

  • Phenotype-based Disease Ranking:

    • The documented phenotypic terms are used to query clinical genetics databases (e.g., OMIM, Orphanet).

    • This generates an initial ranked list of potential genetic diseases based on the similarity between the patient's phenotype and the known features of these diseases.

  • Genomic Analysis:

    • A patient sample (e.g., blood) is collected for DNA extraction.

    • Whole-exome or whole-genome sequencing is performed.

    • Bioinformatic analysis is conducted to identify and annotate genetic variants.

  • Data Integration and Re-ranking:

    • The identified genetic variants are cross-referenced with the genes associated with the diseases in the initial phenotype-based list.

    • A weighting score is assigned to the diseases based on the presence and predicted pathogenicity of variants in the associated genes.

    • The initial list is then re-ranked based on this integrated evidence, producing a final, more accurate list of candidate diagnoses.

  • Final Diagnosis and Counseling:

    • A clinical geneticist reviews the final ranked list in the context of the patient's full clinical picture to arrive at a final diagnosis.

    • The findings are communicated to the patient and their family through genetic counseling.

Workflow Diagram

IMPOSE_Workflow cluster_phenotype 1. Phenotypic Evaluation cluster_genotype 2. Genotypic Analysis cluster_integration 3. Data Integration cluster_diagnosis 4. Final Diagnosis clinical_eval Patient Clinical Evaluation hpo_terms Standardized Phenotyping (HPO) clinical_eval->hpo_terms initial_ranking Initial Phenotype-based Disease Ranking hpo_terms->initial_ranking wgs_wes Whole Exome/Genome Sequencing variant_calling Variant Identification & Annotation wgs_wes->variant_calling final_ranking I-MPOSE Re-ranking with Genomic Data variant_calling->final_ranking initial_ranking->final_ranking final_diagnosis Final Diagnosis & Genetic Counseling final_ranking->final_diagnosis

I-MPOSE workflow for integrated genetic diagnosis.

References

Application Notes and Protocols for Imopo, a Novel Hippo Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for implementing Imopo , a novel small molecule inhibitor of the Hippo signaling pathway, in a research laboratory setting. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the understanding and application of this compound in preclinical research and drug development.

Introduction to this compound and the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[1][2] The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.[3][4]

This compound is a potent and selective inhibitor of the upstream kinase MST1/2. By inhibiting MST1/2, this compound prevents the phosphorylation cascade, leading to the activation and nuclear translocation of YAP/TAZ. This controlled activation can be harnessed for therapeutic applications aimed at promoting tissue regeneration. Conversely, in cancers where the Hippo pathway is aberrantly inactivated, leading to hyperactivation of YAP/TAZ, understanding the mechanism of inhibitors like this compound is crucial for developing targeted therapies.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the MST1 and MST2 kinases. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream targets, LATS1 and LATS2. This leads to the dephosphorylation and activation of the transcriptional co-activators YAP and TAZ, allowing them to translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

cluster_upstream Upstream Signals (Cell Density, Mechanical Cues) cluster_core_cassette Hippo Core Kinase Cassette cluster_downstream Downstream Effectors Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP_TAZ_p p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_p Phosphorylates (Inactivates) This compound This compound This compound->MST1_2 Inhibits SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ YAP/TAZ (Active) YAP_TAZ_p->YAP_TAZ Dephosphorylation (Activated by this compound) TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Binding Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Induces Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation start Start prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound add_reagents Add Kinase (MST1/2) and Substrate (MBP) to 384-well plate prep_this compound->add_reagents add_this compound Add Diluted this compound or Vehicle Control add_reagents->add_this compound initiate_reaction Initiate Reaction with ATP add_this compound->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate terminate_reaction Terminate Reaction with Stop Solution incubate->terminate_reaction measure Measure Kinase Activity (e.g., Luminescence) terminate_reaction->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end cluster_biochemical Biochemical Validation cluster_cellular Cellular Target Engagement cluster_phenotypic Phenotypic Outcome hypothesis Hypothesis: This compound inhibits MST1/2 and activates the Hippo pathway kinase_assay In Vitro Kinase Assay (Protocol 1) hypothesis->kinase_assay ic50 Determine IC50 for MST1 and MST2 kinase_assay->ic50 Provides western_blot Western Blot Analysis (Protocol 2) ic50->western_blot Informs Concentration Selection phosphorylation Assess p-LATS1 & p-YAP Levels western_blot->phosphorylation Measures viability_assay Cell Viability Assay (Protocol 3) phosphorylation->viability_assay Mechanistic Link to Phenotype proliferation Evaluate Effect on Cell Proliferation viability_assay->proliferation Determines conclusion Conclusion on this compound's Efficacy and Mechanism proliferation->conclusion Supports or Refutes Hypothesis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IMPO Data Entry Errors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Investigational Medicinal Products Online (IMPO) system. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who may encounter data entry and record-keeping issues during their clinical trials. As specific error codes for the IMPO software are not publicly available, this guide addresses common types of data entry errors found in clinical trial data management systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of data entry errors in clinical trial software like IMPO?

A1: The most common data entry errors include transcription errors (typos), transposition errors (rearranged characters), incorrect data formatting, and data misinterpretation. These can occur during the manual entry of information from paper records or other electronic systems.[1][2] Omissions, or the failure to enter required data, are also a frequent issue.[3]

Q2: How can our research group minimize data entry errors when using the IMPO system?

A2: To minimize errors, it is crucial to implement standardized data collection procedures across all sites.[4][5] Ensure that all personnel involved in data entry receive comprehensive training on the IMPO system and the study protocol.[5][6] Implementing a double-entry process, where two individuals enter the same data and a verification program checks for discrepancies, can also significantly reduce errors.[1]

Q3: What should I do if I suspect a data discrepancy in an investigational medicinal product's record?

A3: If you suspect a data discrepancy, first review the original source documentation to verify the correct information. If an error is confirmed, follow the established protocol for data correction within the IMPO system, which should include a clear audit trail of all changes made. If the discrepancy persists, contact your internal data manager or the ITClinical support team for assistance.

Troubleshooting Guides

Issue 1: Mismatch in Investigational Product Inventory

Question: The inventory count for an investigational product in the IMPO system does not match the physical count at our research site. What steps should I take to resolve this?

Answer:

  • Conduct a Manual Reconciliation: Perform a thorough physical inventory count and compare it against the electronic records in the IMPO system.

  • Review Shipment and Dispensing Records: Scrutinize all recent shipment receipts and dispensing logs within the IMPO software for any potential errors. Look for transposed digits in batch numbers or incorrect quantities entered.

  • Check for Duplicate Entries: Ensure that no shipments or returns have been accidentally entered into the system more than once.[1][4]

  • Verify Data Entry from Source Documents: Compare the electronic records with the original paper or electronic source documents for any transcription errors.

  • Contact Originating and Receiving Sites: If the product was transferred between sites, communicate with the other site to ensure their records align and to identify any discrepancies in the transfer documentation.

Issue 2: Incorrect Patient or Visit Data Associated with a Dispensed Product

Question: A dispensed investigational product in the IMPO system has been linked to the wrong patient or an incorrect visit number. How can this be corrected?

Answer:

  • Identify the Incorrect Entry: Pinpoint the specific record in the IMPO system that contains the erroneous information.

  • Consult Source Documentation: Refer to the patient's case report form (CRF) and the dispensing logs to confirm the correct patient identifier and visit number.

  • Follow Correction Protocol: Adhere to your organization's standard operating procedure (SOP) for correcting data entries. This typically involves making the correction in the system and providing a reason for the change to maintain a clear audit trail.

  • Notify Data Management: Inform your clinical data manager of the error and the corrective action taken to ensure data integrity across all study databases.

  • Review Similar Entries: If possible, review other recent entries to ensure this was an isolated incident and not a systemic issue.

Data Presentation: Common Data Entry Errors

Error TypeDescriptionCommon CausesPrevention Strategy
Transcription Error Incorrect data is entered, such as typos in patient IDs or product names.[1]Manual keying mistakes, misreading source documents.Double-data entry, automated data validation checks.[1][4]
Transposition Error The order of characters is switched, for example, entering "12345" as "12435".[2]Rushed data entry, human error.System-level checks for common transposition patterns, careful proofreading.
Omission Error Required data fields are left blank.[3]Overlooking fields, incomplete source documents.Making critical fields mandatory in the software, regular data completeness reports.
Inconsistent Data Formatting Data is entered in a non-standardized format across different sites or users.[4]Lack of clear data entry guidelines.Enforcing uniform data structures and formats within the software.[4]
Data Misinterpretation Correct data is entered into the wrong field.[2]Poorly designed user interface, lack of training.Clear labeling of data fields, comprehensive user training.[6]

Experimental Protocols

While specific experimental protocols are not directly applicable to troubleshooting software data entry, the following protocol outlines a generalized procedure for data verification in a clinical trial setting.

Protocol: Data Verification and Correction for Investigational Product Records

  • Objective: To ensure the accuracy and integrity of data related to investigational medicinal products within the management system.

  • Procedure:

    • A designated data monitor will perform a scheduled review of a random sample of recently entered records.

    • The monitor will compare the electronic records against the original source documentation (e.g., shipping invoices, dispensing logs, patient records).

    • Any identified discrepancies will be logged in a data query form.

    • The data query will be assigned to the responsible site personnel for resolution.

    • Site personnel will investigate the discrepancy, correct the entry in the system, and provide a reason for the change.

    • The data monitor will review the corrected entry and close the query upon verification.

  • Documentation: All data queries, resolutions, and corrections will be documented and maintained in an audit trail within the system.

Mandatory Visualizations

ErrorTroubleshootingWorkflow Start Data Discrepancy Identified Verify Verify Against Source Document Start->Verify IsError Is there an error? Verify->IsError Correct Correct Data Entry in IMPO System IsError->Correct Yes NoAction No Action Required IsError->NoAction No Document Document Correction and Reason Correct->Document Notify Notify Data Manager Document->Notify End Resolution Complete Notify->End NoAction->End

Caption: Workflow for identifying and correcting data entry errors.

ErrorCauses cluster_errors Types of Data Entry Errors cluster_causes Potential Causes Transcription Transcription Error Transposition Transposition Error Omission Omission Error Inconsistency Inconsistent Formatting HumanError Human Error HumanError->Transcription HumanError->Transposition LackOfTraining Insufficient Training LackOfTraining->Transcription LackOfTraining->Omission LackOfTraining->Inconsistency SystemIssues System Design Flaws SystemIssues->Omission ProcessFlaws Inadequate Procedures ProcessFlaws->Omission ProcessFlaws->Inconsistency

References

How to resolve inconsistencies in Imopo-based data

Author: BenchChem Technical Support Team. Date: November 2025

Imopo Platform Technical Support Center

Welcome to the technical support center for the this compound data integration and analysis platform. This resource is designed to help researchers, scientists, and drug development professionals resolve common data inconsistencies and streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of inconsistency in this compound-based multi-omics data?

Q2: How can I identify batch effects in my integrated dataset?

A: Principal Component Analysis (PCA) is a powerful method for identifying batch effects. If data points cluster by experimental batch rather than by biological condition on the PCA plot, it is a strong indicator of a batch effect.

Q3: What is data normalization, and why is it critical for the this compound platform?

A: Data normalization is a crucial pre-processing step that adjusts for technical variations in data. Its purpose is to make data from different samples or experiments comparable. For the this compound platform, which integrates diverse data types (e.g., proteomics, genomics), proper normalization is essential for accurate downstream analysis, such as differential expression analysis or pathway enrichment.

Q4: Can I use data from different instrument models on the this compound platform?

A: Yes, but it requires careful management of data consistency. Data from different instrument models may have different resolutions, sensitivities, and file formats. It is imperative to perform robust quality control and normalization tailored to each data type before integration to minimize instrument-specific biases.

Troubleshooting Guides

Issue 1: Conflicting Protein and Gene Expression Levels

You observe that for a specific gene, the mRNA expression level is high, but the corresponding protein expression level is low or undetectable in your integrated dataset.

Troubleshooting Workflow:

G A Inconsistent mRNA vs. Protein Expression B Verify Raw Data Quality (QC Metrics) A->B C Check Normalization Methods (e.g., TMM vs. RUVg) B->C F Review Annotation Alignment (Gene ID vs. Protein ID) C->F D Investigate Post-Transcriptional Regulation (e.g., miRNA targeting) E Assess Protein Stability & Degradation (e.g., Ubiquitination) D->E G Data Consistent E->G Resolved F->D H Data Inconsistent F->H Misaligned G A High Variance in Replicates Detected B Examine Raw Data QC A->B C Review Sample Handling & Prep Notes A->C D Check Instrument Performance Logs A->D E Outlier Replicate Identified B->E F Systemic Issue Identified C->F D->F G Exclude Outlier from Analysis E->G H Re-run Samples if Possible F->H G cluster_0 Pre-Correction cluster_1 Correction Step cluster_2 Post-Correction A Raw Integrated Data B PCA Plot Shows Batch Effect A->B C Apply ComBat Algorithm A->C D Corrected Data Matrix C->D E PCA Plot Shows Biological Clustering D->E

Technical Support Center: Optimizing Data Mapping to the Immunopeptidomics Ontology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mapping of their experimental data to the Immunopeptidomics Ontology (IPO).

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the data mapping process, providing clear solutions and best practices.

Q1: My peptide identifications are failing to map to the IPO. What are the common causes?

A1: Failure to map peptide identifications to the Immunopeptidomics Ontology (IPO) can stem from several issues. A primary reason is the use of non-standard or obsolete identifiers for peptides and proteins. The IPO relies on stable, publicly recognized identifiers from databases like UniProt and Ensembl for seamless mapping.[1] Another common issue is the incorrect formatting of input files. Ensure that your data adheres to the required format specified by the mapping tool, including correct column headers and data types. Discrepancies in how post-translational modifications (PTMs) are annotated can also lead to mapping failures. It is crucial to use standardized nomenclature for PTMs as recognized by the IPO. Finally, ensure that the software or script you are using for mapping is correctly configured to connect with the IPO's database or OWL file.

Q2: How can I ensure the quality and consistency of my data before mapping to the IPO?

A2: Data quality is paramount for successful ontology mapping. Before mapping, it is essential to perform rigorous quality control on your immunopeptidomics data. This includes:

  • False Discovery Rate (FDR) Control: Implement stringent FDR thresholds (typically 1%) at the peptide-spectrum match (PSM) level to minimize the inclusion of false-positive identifications.

  • Data Validation: Validate your peptide identifications by comparing them against a decoy database.[1] The number of decoy hits should be minimal.

  • Standardized Annotation: Use standardized terminologies for cell lines, tissues, MHC alleles, and experimental conditions. The IPO provides a structured vocabulary for this purpose.

  • Completeness Check: Ensure all mandatory data fields required by the IPO are present in your dataset. This includes information about the biological source, sample processing, mass spectrometry parameters, and peptide identification details.

Q3: I am working with non-canonical or neoantigen data. Are there special considerations for mapping these to the IPO?

A3: Yes, mapping non-canonical peptides and neoantigens requires special attention. The IPO has specific terms and structures to accommodate these data types. When mapping neoantigens, it is crucial to include information about the corresponding genomic mutation (e.g., chromosomal location, nucleotide change, and resulting amino acid substitution). For other non-canonical peptides, such as those arising from alternative splicing or non-coding regions, provide as much evidence as possible to support their identification, including transcriptomic data if available. Clearly annotate the source of the non-canonical peptide sequence in your data file.

Q4: My mapping tool is flagging semantic inconsistencies. What does this mean and how can I resolve it?

A4: Semantic inconsistencies occur when the relationships between different pieces of your data violate the logical rules defined within the IPO. For example, mapping a peptide to an MHC allele that is not expressed in the specified cell line would create a semantic inconsistency. To resolve these, carefully review the flagged inconsistencies and the corresponding data points. You may need to:

  • Verify Biological Information: Double-check the recorded cell line, tissue type, and associated MHC alleles.

  • Correct Annotations: Ensure that experimental conditions and sample characteristics are accurately annotated according to the IPO's structure.

  • Consult the Ontology: Refer to the IPO documentation to understand the intended relationships between different terms and adjust your data accordingly.

Q5: How can I improve the reproducibility of my data mapping workflow?

A5: Reproducibility is a cornerstone of scientific research. To enhance the reproducibility of your data mapping:

  • Use Standardized Workflows: Employ established data analysis pipelines like MHCquant, which offer automated and reproducible data processing.[2][3][4]

  • Document Everything: Keep detailed records of all software versions, parameters used, and any manual data curation steps.

  • Utilize Containerization: Use container technologies like Docker or Singularity to package your entire analysis workflow, ensuring it can be executed consistently across different computing environments.[2]

  • Adhere to Reporting Guidelines: Follow community-established reporting guidelines, such as the "Minimal Information About an Immuno-Peptidomics Experiment" (MIAIPE), to ensure all relevant metadata is captured and reported.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to immunopeptidomics experiments, offering a basis for comparison and decision-making.

Table 1: Comparison of Data Acquisition Methods for Immunopeptidomics

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)Parallel Reaction Monitoring (PRM)
Primary Use Discovery, IdentificationDiscovery, QuantificationTargeted Quantification
Peptide Identification Rate Moderate to HighHighN/A (Targeted)
Quantitative Accuracy LowerHigherHighest
Reproducibility LowerHigherHighest
Throughput HighHighLower
Data Completeness Stochastic, missing valuesMore completeTargeted, no missing values for targets

This table summarizes general trends observed in immunopeptidomics research. Actual performance may vary based on experimental conditions and instrumentation.

Table 2: Benchmarking of Common HLA Class I Peptide Binding Prediction Tools

Prediction ToolAlgorithm TypeReported Performance (AUC)Key Features
NetMHCpan Artificial Neural Network~0.95Pan-specific predictions for numerous HLA alleles.
MixMHCpred Positional Weight Matrix~0.96High performance for many common HLA-I allomorphs.
MHCflurry Artificial Neural Network~0.95Includes peptide processing and presentation likelihood.

AUC (Area Under the Curve) values are approximate and can vary based on the benchmark dataset. Performance should be evaluated for specific HLA alleles of interest.[1][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in immunopeptidomics.

Protocol 1: Immunoprecipitation of MHC Class I-Peptide Complexes
  • Cell Lysis:

    • Start with a pellet of 1-5 x 10^8 cells.

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630 or 1% n-Dodecyl β-D-maltoside), protease inhibitors, and phosphatase inhibitors on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoaffinity Purification:

    • Prepare an affinity column by coupling a pan-MHC class I antibody (e.g., W6/32) to Protein A or Protein G sepharose beads.

    • Pass the cleared cell lysate over the antibody-coupled affinity column to capture MHC-peptide complexes.

    • Wash the column extensively with a series of buffers of decreasing detergent concentration and increasing salt concentration to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound MHC-peptide complexes from the affinity column using a low pH buffer (e.g., 0.2 M acetic acid).

  • Peptide Separation:

    • Separate the eluted peptides from the MHC heavy and light chains using size-exclusion chromatography or acid-induced precipitation of the larger proteins followed by centrifugation.

    • Further purify the peptides using C18 solid-phase extraction.

Protocol 2: Mass Spectrometry Analysis of Immunopeptides
  • Liquid Chromatography (LC):

    • Resuspend the purified peptides in a suitable buffer for LC-MS/MS analysis.

    • Load the peptides onto a reversed-phase analytical column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Mass Spectrometry (MS):

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode.

      • DDA: The mass spectrometer acquires a survey scan (MS1) followed by fragmentation (MS2) of the most intense precursor ions.

      • DIA: The mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows.

  • Data Analysis:

    • Use a suitable search engine (e.g., Sequest, Mascot, or MS-GF+) to identify peptides by matching the experimental MS2 spectra against a protein sequence database.

    • For DIA data, use a software tool that can handle the complex spectra, often requiring a spectral library.

    • Perform post-processing to control the False Discovery Rate (FDR).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to optimizing data mapping to the Immunopeptidomics Ontology.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing & Mapping CellCulture Cell Culture/ Tissue Sample Lysis Cell Lysis CellCulture->Lysis IP Immunoprecipitation (MHC-Peptide) Lysis->IP Elution Peptide Elution IP->Elution Purification Peptide Purification Elution->Purification LCMS LC-MS/MS Analysis (DDA/DIA) Purification->LCMS RawData Raw MS Data LCMS->RawData PeptideID Peptide Identification (e.g., MHCquant) RawData->PeptideID QC Quality Control (FDR < 1%) PeptideID->QC Mapping Data Mapping to IPO QC->Mapping IPO Immunopeptidomics Ontology (IPO) Mapping->IPO

Caption: A high-level overview of the immunopeptidomics experimental and data analysis workflow.

IPO_Mapping_Troubleshooting cluster_checks Troubleshooting Steps Start Start Data Mapping MappingError Mapping Error Occurs Start->MappingError CheckIDs 1. Verify Peptide/ Protein Identifiers (e.g., UniProt) MappingError->CheckIDs Check Success Successful Mapping CheckIDs->Start Correct & Remap CheckFormat 2. Validate Input File Format CheckIDs->CheckFormat If IDs are correct CheckFormat->Start Correct & Remap CheckPTMs 3. Standardize PTM Annotations CheckFormat->CheckPTMs If format is valid CheckPTMs->Start Correct & Remap CheckSemantics 4. Resolve Semantic Inconsistencies CheckPTMs->CheckSemantics If PTMs are standard CheckSemantics->Start Correct & Remap CheckSemantics->Success If consistent

Caption: A logical workflow for troubleshooting common data mapping issues with the IPO.

References

Issues with Imopo term mapping in custom databases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you resolve issues with term mapping in your custom databases.

Troubleshooting Guides

Issue: Mapped terms from my custom database are not appearing in Imopo's ontology browser.

This is a common issue that can arise from several sources. Follow these steps to diagnose and resolve the problem.

Step 1: Verify Database Connection

Ensure that this compound has an active and correct connection to your custom database.

  • Navigate to Admin > Data Sources.

  • Check the status of your custom database connection. A green light indicates an active connection, while a red light indicates a connection failure.

  • If the connection is failing, verify the database credentials, IP address, port, and any other connection parameters.

Step 2: Check Term Mapping Configuration

Incorrect configuration is a frequent cause of missing terms.

  • Go to Mappings > Custom Term Mappings.

  • Select the mapping profile for your database.

  • Verify that the correct tables and columns from your database are selected for mapping.

  • Ensure that the selected columns contain the terms you intend to map.

Step 3: Review this compound's Activity Log

The activity log provides detailed information about this compound's operations, including any errors encountered during the term mapping process.

  • Go to Admin > Activity Log.

  • Look for any error messages related to your custom database or term mapping.

  • Common errors include "Connection Timed Out," "Invalid Column Name," or "Data Type Mismatch." Address these errors based on the specific message.

Logical Flow for Troubleshooting Missing Terms:

TroubleshootingMissingTerms Start Start: Mapped Terms Not Appearing VerifyConnection Step 1: Verify Database Connection Start->VerifyConnection CheckConfig Step 2: Check Term Mapping Configuration VerifyConnection->CheckConfig Connection OK ContactSupport Contact Support VerifyConnection->ContactSupport Connection Failed ReviewLog Step 3: Review Activity Log CheckConfig->ReviewLog Configuration Correct Resolve Resolve Issue CheckConfig->Resolve Configuration Incorrect ReviewLog->Resolve Error Identified ReviewLog->ContactSupport No Errors Found DrugDiscoveryWorkflow cluster_discovery Discovery cluster_development Development TargetID Target Identification (this compound aids in data integration) TargetVal Target Validation (this compound links targets to phenotypes) TargetID->TargetVal LeadGen Lead Generation TargetVal->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval GPCR_Gs_Pathway Ligand Ligand (e.g., Epinephrine) GPCR GPCR (e.g., Adrenergic Receptor) Ligand->GPCR Binds to G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Glycogen Breakdown) PKA->CellularResponse Phosphorylates targets leading to

Overcoming barriers to Imopo adoption in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Imopo Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to facilitate the smooth adoption and application of the this compound Cellular Analysis System in your research endeavors. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you overcome common barriers and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the initial setup and use of the this compound system.

QuestionAnswer
1. What is the core principle behind the this compound Cellular Analysis System? The this compound system utilizes a proprietary combination of microfluidics and multi-spectral imaging to perform high-throughput, single-cell analysis of complex biological samples. It allows for the simultaneous quantification of up to 50 intracellular and secreted proteins, providing a comprehensive snapshot of cellular function.
2. Is my existing cell culture workflow compatible with this compound? This compound is designed to be compatible with most standard adherent and suspension cell culture protocols. However, optimization of cell seeding densities and harvesting techniques may be required to ensure optimal performance. Please refer to the this compound System User Manual for detailed guidance on sample preparation. Compatibility issues can be a common barrier to new technology adoption.[1]
3. What are the primary infrastructure requirements for installing the this compound system? The this compound system requires a standard laboratory bench with access to a dedicated power outlet and a stable internet connection for software updates and remote support. Ensure that the location is free from excessive vibration and direct sunlight. A lack of access to adequate infrastructure can be a significant barrier to technology adoption.[1]
4. How can my team get trained on using the this compound system? We offer a range of training options, including onsite installation and training by our technical specialists, online tutorials, and regular webinars. We believe that proper training is crucial for overcoming the fear of change often associated with new technologies.[1]
5. What are the typical costs associated with running experiments on the this compound system? The cost per sample is dependent on the specific this compound assay kit used. We offer bulk purchasing options and academic discounts to make the technology more accessible. Cost is a well-recognized barrier to the adoption of new technologies.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
High background noise in imaging data 1. Improper washing steps during the assay protocol.2. Contaminated reagents or buffers.3. Suboptimal imaging settings.1. Ensure all wash steps are performed according to the protocol, with particular attention to the recommended volumes and incubation times.2. Use fresh, sterile reagents and buffers. Filter-sterilize all buffers before use.3. Run the automated imaging calibration protocol to optimize acquisition settings for your specific cell type and assay.
Low cell viability or cell loss during the assay 1. Harsh cell handling during sample preparation.2. Incompatible cell culture medium or supplements.3. Incorrect instrument fluidics settings.1. Use wide-bore pipette tips and gentle centrifugation to minimize mechanical stress on cells.2. Ensure that the cell culture medium used is compatible with the this compound assay buffer. Test different media formulations if necessary.3. Verify that the correct fluidics protocol for your cell type (adherent vs. suspension) is selected in the this compound software.
Inconsistent results between replicate wells 1. Uneven cell seeding.2. Pipetting errors during reagent addition.3. Edge effects in the microplate.1. Ensure a single-cell suspension is achieved before seeding and use a reverse pipetting technique for better consistency.2. Calibrate your pipettes regularly and use a new tip for each reagent addition.3. To minimize edge effects, avoid using the outermost wells of the microplate for critical experiments. Fill these wells with sterile PBS to maintain humidity.
Software connectivity issues 1. Unstable internet connection.2. Firewall or network security restrictions.3. Outdated software version.1. Ensure a stable, wired internet connection to the this compound control unit.2. Contact your IT department to ensure that the this compound software is not being blocked by institutional firewalls. Security concerns are a common barrier to technology adoption.[1]3. Check for and install the latest software updates from the this compound support website.

Quantitative Data on Adoption Barriers

The following table summarizes common barriers encountered by research labs when adopting new technologies, based on internal surveys and market research. Understanding these challenges can help institutions develop strategies for smoother integration.

BarrierPercentage of Labs Reporting IssueKey Mitigation Strategy
High Initial Cost 65%Offer leasing options, tiered pricing for academia, and reagent rental agreements.[2]
Lack of Understanding of the Technology 58%Provide comprehensive documentation, regular training webinars, and accessible technical support.[1]
Integration with Existing Workflows 45%Design instruments and software with compatibility in mind and provide clear integration guides.[1]
Fear of Change/Resistance from Staff 42%Involve key users in the decision-making process and highlight the benefits of the new technology.[1][3]
Insufficient Time for Training 35%Offer flexible training schedules and on-demand learning resources.[3]
Lack of Technical Support 28%Establish a dedicated and responsive technical support team and online knowledge base.[3]

Detailed Experimental Protocols

Protocol 1: High-Throughput Cytokine Profiling of Activated T-Cells

This protocol describes the methodology for quantifying a panel of 20 cytokines secreted by activated T-cells using the this compound CytoSign™ Assay Kit.

Methodology:

  • Cell Preparation:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

    • Culture T-cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL IL-2.

    • Activate T-cells with anti-CD3/CD28 beads for 24 hours.

  • This compound Assay Procedure:

    • Harvest activated T-cells and adjust the cell density to 1 x 10^6 cells/mL.

    • Load 100 µL of the cell suspension into each well of the this compound CytoSign™ microplate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to allow for cytokine capture.

    • Wash the wells three times with the provided wash buffer using the automated plate washer.

    • Add the detection antibody cocktail and incubate for 1 hour at room temperature.

    • Wash the wells again and add the fluorescent reporter solution.

  • Data Acquisition and Analysis:

    • Place the microplate into the this compound reader.

    • Open the this compound software and select the "CytoSign 20-Plex" protocol.

    • Initiate the automated imaging and data acquisition sequence.

    • The software will automatically identify individual cells and quantify the fluorescence intensity for each of the 20 cytokines.

    • Export the data for further analysis in your preferred statistical software.

Protocol 2: Kinase Inhibitor Screening in a Cancer Cell Line

This protocol outlines a workflow for screening a library of kinase inhibitors for their effect on the phosphorylation of a target protein in a cancer cell line using the this compound PhosFlow™ Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed MCF-7 breast cancer cells in a 96-well plate at a density of 10,000 cells per well.

    • Allow the cells to adhere overnight.

    • Treat the cells with a dilution series of your kinase inhibitor library for 2 hours.

    • Include appropriate positive and negative controls (e.g., a known potent inhibitor and a vehicle control).

  • This compound PhosFlow™ Assay:

    • Fix and permeabilize the cells directly in the 96-well plate using the provided buffers.

    • Add the primary antibody cocktail, including an antibody specific for the phosphorylated form of your target protein and a pan-cellular marker for normalization.

    • Incubate for 1 hour at room temperature.

    • Wash the cells and add the fluorescently labeled secondary antibody cocktail.

    • Incubate for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Transfer the plate to the this compound reader.

    • Select the "PhosFlow Dual-Plex" protocol in the software.

    • The system will image each well and perform single-cell segmentation.

    • The software will calculate the ratio of the phospho-specific signal to the normalization signal for each cell.

    • Generate dose-response curves to determine the IC50 for each inhibitor.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay This compound Assay cluster_analysis Data Analysis cell_culture Cell Culture & Activation cell_harvest Cell Harvesting cell_culture->cell_harvest plate_loading Load Cells into This compound Plate cell_harvest->plate_loading incubation Incubation & Analyte Capture plate_loading->incubation washing Washing Steps incubation->washing detection Detection Antibody Addition washing->detection imaging This compound Imaging detection->imaging quantification Data Quantification imaging->quantification results Results & Interpretation quantification->results

Caption: A generalized workflow for conducting an experiment using the this compound system.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b kinase_c Kinase C kinase_b->kinase_c transcription_factor Transcription Factor kinase_c->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ligand Ligand ligand->receptor inhibitor This compound-screened Inhibitor inhibitor->kinase_b

Caption: A hypothetical signaling pathway illustrating the action of a kinase inhibitor.

troubleshooting_logic start Inconsistent Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes resolved Issue Resolved start->resolved No check_pipetting Verify Pipetting Technique check_seeding->check_pipetting contact_support Contact Technical Support check_seeding->contact_support check_edge_effects Evaluate for Edge Effects check_pipetting->check_edge_effects check_pipetting->contact_support check_edge_effects->resolved check_edge_effects->contact_support

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Drug Development & Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and data analysis.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay is showing high variability between replicates. What are the common causes and how can I troubleshoot this?

A1: High variability in in vitro assays can stem from several factors. A systematic approach to troubleshooting is recommended. Here are the common culprits and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.

    • Troubleshooting:

      • Ensure your pipettes are calibrated regularly.

      • Use reverse pipetting for viscous solutions.

      • Standardize your pipetting technique (e.g., consistent speed and immersion depth).

      • Use a multi-channel pipette for adding reagents to multiple wells simultaneously.

  • Cell Seeding Density: Uneven cell distribution can lead to significant differences between wells.

    • Troubleshooting:

      • Ensure a single-cell suspension before seeding by gently triturating.

      • Mix the cell suspension between plating to prevent settling.

      • Avoid "edge effects" by not using the outer wells of a plate or by filling them with a buffer.

  • Reagent Preparation: Inconsistent reagent concentration or degradation can affect results.

    • Troubleshooting:

      • Prepare fresh reagents for each experiment whenever possible.

      • Ensure complete solubilization of compounds.

      • Vortex solutions thoroughly before use.

  • Incubation Conditions: Fluctuations in temperature or CO2 levels can impact cell health and assay performance.

    • Troubleshooting:

      • Ensure your incubator is properly calibrated and provides a stable environment.

      • Minimize the time plates are outside the incubator.

Q2: How can I refine my literature search queries to get more relevant results for my drug development research?

A2: Refining your search queries is crucial for an efficient literature review. Instead of a specific branded methodology, we recommend established frameworks and operators that are broadly effective across scientific databases. A highly effective and widely adopted framework is PICO , which stands for P atient/Population, I ntervention, C omparison, and O utcome.[1][2][3][4] While originally designed for clinical questions, it can be adapted for preclinical research.

Troubleshooting Your Search Strategy:

  • Problem: My search is returning too many irrelevant results.

    • Solution:

      • Use more specific keywords. Instead of "cancer therapy," try "pancreatic ductal adenocarcinoma targeted therapy."[5]

      • Utilize the "AND" Boolean operator to combine distinct concepts (e.g., "KRAS G12C" AND "inhibitor" AND "lung cancer").[5][6]

      • Use quotation marks to search for exact phrases (e.g., "drug-resistant mutant").

  • Problem: My search is returning too few results.

    • Solution:

      • Broaden your keywords. Instead of a very specific drug name, try its class (e.g., "tyrosine kinase inhibitor").

      • Use the "OR" Boolean operator to include synonyms or related terms (e.g., "tumor" OR "neoplasm" OR "cancer").[5][6]

      • Check for alternative spellings or terminologies (e.g., "tumor microenvironment" OR "tumour microenvironment").

  • Problem: I'm finding it hard to identify studies with a specific methodology.

    • Solution: Add method-specific terms to your search string (e.g., "CRISPR screen," "in vivo mouse model," "mass spectrometry").

A logical workflow for refining search queries can be visualized as follows:

G start Initial Research Question pico Deconstruct into PICO/PIO Concepts start->pico keywords Brainstorm Keywords & Synonyms for each Concept pico->keywords boolean Combine with Boolean Operators (AND, OR) keywords->boolean search Execute Search in Database (e.g., PubMed) boolean->search evaluate Evaluate Results (Too many? Too few? Irrelevant?) search->evaluate refine Refine Keywords, Add Filters (e.g., Date, Study Type) evaluate->refine No end Relevant Literature Found evaluate->end Yes refine->boolean

Caption: A workflow for systematic search query refinement.

Troubleshooting Guide: Western Blot Signal Normalization

Issue: Inconsistent protein quantification in Western blots, potentially leading to misinterpretation of protein expression levels.

Goal: To accurately normalize the protein of interest's signal to a loading control, ensuring that observed differences are due to biological changes and not loading or transfer variations.

Experimental Protocol: Cycloheximide Chase Assay and Western Blot

This protocol is designed to determine the half-life of a target protein "Protein X" in response to a novel drug candidate.

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and grow to 80% confluency.

    • Treat cells with 10 µM of the drug candidate or DMSO (vehicle control) for 12 hours.

    • Add 100 µg/mL cycloheximide to all wells to inhibit protein synthesis.

  • Time-Course Collection:

    • Harvest cells at 0, 2, 4, 8, and 12 hours post-cycloheximide treatment.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein from each time point into a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies for Protein X (1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Develop the blot using an ECL substrate and image with a chemiluminescence imager.

  • Densitometry Analysis:

    • Quantify the band intensities for Protein X and the loading control for each lane.

    • Normalize the Protein X signal by dividing it by the loading control signal in the same lane.

    • Plot the normalized Protein X intensity against time to determine the protein half-life.

Data Presentation: Normalization Strategies

The choice of a loading control is critical. The following table summarizes the densitometry data from a hypothetical experiment comparing two common loading controls.

Time Point (hr)Protein X IntensityGAPDH IntensityNormalized (Protein X / GAPDH)Tubulin IntensityNormalized (Protein X / Tubulin)
0 1.001.020.980.991.01
2 0.851.050.810.551.55
4 0.600.980.610.302.00
8 0.351.010.350.152.33
12 0.150.990.150.053.00

Analysis: In this example, Tubulin expression is affected by the drug treatment, making it an unsuitable loading control. GAPDH levels remain stable, providing accurate normalization and revealing the true degradation rate of Protein X. This highlights the importance of validating your loading control for each experimental condition.

Logical Relationship: Selecting a Loading Control

The decision-making process for selecting an appropriate loading control can be visualized.

G start Need to Quantify Protein Expression control Select a Potential Loading Control (e.g., GAPDH, Tubulin, Actin) start->control validate Validate: Does its expression change with my experimental conditions? control->validate run_wb Run Western Blot with Control Antibody on Treated and Untreated Samples validate->run_wb Yes proceed Use as Loading Control for Normalization validate->proceed No (Previously Validated) analyze Analyze Densitometry run_wb->analyze stable Is the signal stable across all conditions? analyze->stable stable->proceed Yes reselect Select a Different Loading Control stable->reselect No reselect->control

Caption: Decision tree for validating a Western blot loading control.

References

Imopo Development Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Imopo Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing the this compound platform for their experiments. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a computational platform designed for simulating and analyzing cellular signaling pathways to accelerate drug discovery and development. It allows researchers to model the effects of potential therapeutic compounds on specific biological processes.

Q2: How can I contribute to the this compound development?

A: Contributions to this compound are welcome. The primary method for contributing is through our GitHub repository.[1] You can contribute by reporting bugs, suggesting new features, or submitting pull requests with code enhancements. Please refer to our contribution guidelines in the CONTRIBUTING.md file in our repository.

Q3: Where can I find the documentation for this compound?

A: The complete documentation for this compound, including installation guides, tutorials, and API references, is available on our official project website.

Q4: Is there a community forum to discuss this compound?

A: Yes, we have an active community forum where you can ask questions, share your experiences, and connect with other this compound users and developers.

Troubleshooting Guides

Installation and Setup

Problem: this compound command not found after installation.

  • Cause: The installation script did not add the this compound executable to your system's PATH.

  • Solution:

    • Locate the this compound executable in your installation directory.

    • Add the directory containing the executable to your system's PATH environment variable.

    • Alternatively, you can run the command using its full path: /path/to/imopo/imopo .

Problem: Dependency conflicts during installation.

  • Cause: Incompatible versions of required libraries are present in your environment.

  • Solution: We recommend using a virtual environment to isolate this compound's dependencies.

    • Conda: conda create -n imopo_env python=3.8 followed by conda activate imopo_env.[1]

    • venv: python3 -m venv imopo_env followed by source imopo_env/bin/activate.

Running Experiments

Problem: Experiment fails with "Memory Allocation Error".

  • Cause: The simulation requires more memory than is available on your system.

  • Solution:

    • Reduce the complexity of your model by decreasing the number of simulated entities or the simulation time.

    • Increase the memory available to the process.

    • Run the experiment on a machine with more RAM.

Problem: Inconsistent results between different runs of the same experiment.

  • Cause: The simulation model may have stochastic elements.

  • Solution:

    • Set a fixed random seed at the beginning of your experiment script to ensure reproducibility.

    • Run the experiment multiple times and analyze the distribution of the results to account for stochasticity.

Experimental Protocols

Protocol 1: Simulating Drug-Target Interaction

This protocol outlines the steps to simulate the interaction of a novel compound with a target protein within a specific signaling pathway.

  • Model Preparation:

    • Load the predefined signaling pathway model (pathway_xyz.im).

    • Define the target protein within the model.

  • Compound Definition:

    • Specify the compound's properties, including its concentration and binding affinity.

  • Simulation Setup:

    • Set the simulation parameters, such as time steps and total duration.

    • Configure the output data to be collected.

  • Execution:

    • Run the simulation using the this compound run command.

  • Analysis:

    • Analyze the output data to determine the effect of the compound on the downstream elements of the pathway.

Data Presentation

Table 1: Comparative Analysis of Compound Efficacy
Compound IDTarget ProteinBinding Affinity (nM)Pathway Inhibition (%)
CMPD-001Kinase A15.285.3
CMPD-002Kinase A25.872.1
CMPD-003Phosphatase B10.592.7
PlaceboN/AN/A2.1

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway Receptor Receptor Adaptor Protein Adaptor Protein Receptor->Adaptor Protein activates Kinase A Kinase A Adaptor Protein->Kinase A phosphorylates Transcription Factor Transcription Factor Kinase A->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression regulates Phosphatase B Phosphatase B Phosphatase B->Kinase A inhibits

A simplified diagram of the hypothetical XYZ signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Model_Preparation Model Preparation Compound_Definition Compound Definition Model_Preparation->Compound_Definition Simulation_Setup Simulation Setup Compound_Definition->Simulation_Setup Run_Simulation Run Simulation Simulation_Setup->Run_Simulation Data_Collection Data Collection Run_Simulation->Data_Collection Result_Interpretation Result Interpretation Data_Collection->Result_Interpretation Logical_Relationship High_Affinity High Binding Affinity High_Inhibition High Pathway Inhibition High_Affinity->High_Inhibition Low_Concentration Low Effective Concentration High_Inhibition->Low_Concentration Potential_Lead Potential Lead Compound Low_Concentration->Potential_Lead

References

Validation & Comparative

A Comparative Guide to Proteomics Ontologies: Imopo vs. PRO, GO, and PSI-MOD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics data, the choice of ontology is a critical decision that impacts data integration, analysis, and knowledge generation. This guide provides an objective comparison of the recently developed Immunopeptidomics Ontology (Imopo) with established proteomics-related ontologies: the Protein Ontology (PRO), the Gene Ontology (GO), and the Proteomics Standards Initiative Mass Spectrometry-based Proteomics Standards Initiative - Protein Modifications (PSI-MOD) ontology.

This comparison focuses on the structural and functional differences between these resources, supported by quantitative data and detailed experimental context. Our aim is to equip researchers with the information needed to select the most appropriate ontology for their specific research questions and data types.

At a Glance: A Quantitative Comparison

To provide a clear overview of the scope and complexity of each ontology, the following table summarizes key metrics. These metrics were gathered from the latest available versions of each ontology.

MetricThis compound (v1.0)Protein Ontology (PRO) (v71.0)Gene Ontology (GO) (2025-10-10)PSI-MOD (v1.031.6)
Total Classes/Terms 48~150,00039,354[1]2,098[2]
Object Properties 18~20Not applicableNot applicable
Data Properties 22~10Not applicableNot applicable
Primary Focus Immunopeptidomics data standardization and integrationProtein entities, their forms, and complexes[3][4][5][6]Gene and gene product attributes across species[3]Protein post-translational modifications[7]
Key Strength Data-centric model for immunopeptidomics experimentsDetailed representation of protein evolution and modificationsBroad functional annotation across biological domainsComprehensive and standardized vocabulary for PTMs

In-Depth Ontology Comparison

The Immunopeptidomics Ontology (this compound)

This compound is a specialized ontology designed to standardize the terminology and semantics within the emerging field of immunopeptidomics.[8][9] Its primary goal is to create a data-centric framework for representing and integrating data from immunopeptidomics experiments, thereby bridging the gap between proteomics and clinical genomics, particularly in the context of cancer research.[8][9]

A key feature of this compound is its design as a component of a larger biomedical knowledge graph, with cross-references to 24 other relevant ontologies, including the National Cancer Institute Thesaurus and the Mondo Disease Ontology.[8] This structure facilitates data integration and enables complex queries and knowledge inference.[8]

The Protein Ontology (PRO)

The Protein Ontology (PRO) provides a formal classification of protein entities.[3][4][5][6] It is structured into three sub-ontologies:

  • ProEvo: Describes proteins based on their evolutionary relatedness.

  • ProForm: Represents the multiple protein forms that can be generated from a single gene, including isoforms, variants, and post-translationally modified forms.[4]

  • ProComp: Defines protein-containing complexes.[4]

PRO's strength lies in its ability to represent the complexity of the proteome with a high degree of specificity, which is essential for detailed pathway and disease modeling.[3]

The Gene Ontology (GO)

The Gene Ontology (GO) is a widely used bioinformatics resource that provides a comprehensive, computational model of biological systems.[1] It is composed of three domains:

  • Molecular Function (MF): The activities of gene products at the molecular level.

  • Cellular Component (CC): The locations of gene products within a cell or its environment.

  • Biological Process (BP): The larger biological programs accomplished by multiple molecular activities.

In proteomics, GO is primarily used for functional enrichment analysis to interpret large lists of identified proteins and understand their collective biological significance.

PSI-MOD

The Proteomics Standards Initiative-Protein Modifications (PSI-MOD) ontology is a controlled vocabulary for the annotation of protein post-translational modifications (PTMs).[7] It provides a standardized nomenclature and hierarchical representation of PTMs, which is crucial for the accurate reporting and comparison of proteomics data, especially in studies focused on cell signaling and regulation.[7]

Experimental Context: An Immunopeptidomics Workflow

To understand how these ontologies are applied in practice, consider a typical immunopeptidomics experiment designed to identify tumor-specific neoantigens. The following protocol outlines the key steps, from sample preparation to data analysis.

Experimental Protocol: Identification of Tumor-Specific Neoantigens using Immunopeptidomics

1. Sample Preparation:

  • Tumor and adjacent normal tissues are collected from patients.
  • Cells are lysed using a mild detergent to preserve protein complexes.
  • Major Histocompatibility Complex (MHC) class I molecules are isolated from the cell lysate using immunoaffinity purification with MHC class I-specific antibodies.

2. Peptide Elution and Separation:

  • Peptides bound to the MHC class I molecules are eluted using a low pH buffer.
  • The eluted peptides are separated from the larger MHC molecules by size-exclusion chromatography.
  • The peptide mixture is then desalted and concentrated.

3. Mass Spectrometry Analysis:

  • The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation spectra of the peptides.

4. Data Analysis and Ontology Annotation:

  • The raw MS data is processed using a database search engine to identify the peptide sequences. The search database typically includes the human proteome and a patient-specific database of mutations derived from exome sequencing of the tumor.
  • Identified peptides are then annotated using various ontologies:
  • This compound: Would be used to model the entire experimental process, from sample collection to peptide identification, linking the identified peptides to the specific patient, tissue type, and experimental conditions.
  • PRO: Would be used to precisely identify the protein from which the peptide originated, including any known post-translational modifications or isoforms.
  • GO: Would be used for functional enrichment analysis of the source proteins of the identified peptides to understand the biological processes that are active in the tumor microenvironment.
  • PSI-MOD: Would be used to annotate any identified post-translational modifications on the peptides, which can be critical for their immunogenicity.

The following diagram illustrates this experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_peptide_processing Peptide Processing cluster_analysis Data Acquisition & Analysis cluster_annotation Ontology Annotation Tissue Tumor & Normal Tissue Lysate Cell Lysate Tissue->Lysate Lysis MHC_Complex MHC Class I Complexes Lysate->MHC_Complex Immunoaffinity Purification Eluted_Peptides Eluted Peptides MHC_Complex->Eluted_Peptides Acid Elution Purified_Peptides Purified Peptides Eluted_Peptides->Purified_Peptides Separation & Desalting LC_MSMS LC-MS/MS Analysis Purified_Peptides->LC_MSMS Raw_Data Raw MS Data LC_MSMS->Raw_Data Identified_Peptides Identified Peptides Raw_Data->Identified_Peptides Database Search This compound This compound Identified_Peptides->this compound PRO PRO Identified_Peptides->PRO GO GO Identified_Peptides->GO PSI_MOD PSI-MOD Identified_Peptides->PSI_MOD

A typical experimental workflow for immunopeptidomics.

Signaling Pathway Visualization: MHC Class I Antigen Presentation

The presentation of endogenous peptides by MHC class I molecules is a fundamental process in cellular immunity. Understanding this pathway is crucial for interpreting immunopeptidomics data. The following diagram illustrates the key steps of the MHC class I antigen presentation pathway.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface Protein Endogenous Protein (e.g., viral, tumor) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptides Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Peptide_Loading_Complex Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex MHC-Peptide Complex Peptide_Loading_Complex->MHC_Peptide_Complex Peptide Loading Golgi Golgi MHC_Peptide_Complex->Golgi Transport Cell_Surface_Complex MHC-Peptide Complex on Cell Surface Golgi->Cell_Surface_Complex Exocytosis T_Cell CD8+ T-Cell Cell_Surface_Complex->T_Cell Antigen Presentation

The MHC Class I antigen presentation pathway.

Conclusion

The choice of ontology in proteomics research is highly dependent on the specific experimental goals. This compound emerges as a powerful tool for standardizing and integrating data within the specialized domain of immunopeptidomics, offering a data-centric model that facilitates knowledge generation. PRO provides an unparalleled level of detail for representing the vast diversity of protein forms, which is essential for mechanistic studies. GO remains the gold standard for functional annotation and enrichment analysis, providing a broad biological context to proteomics datasets. PSI-MOD is indispensable for studies focused on the critical role of post-translational modifications.

For researchers in the field of immunopeptidomics, a combined approach that leverages the strengths of each of these ontologies is likely to yield the most comprehensive and insightful results. As this compound continues to develop and gain adoption, it will undoubtedly play an increasingly important role in the integration and analysis of immunopeptidomics data, ultimately accelerating the discovery of new immunotherapies and biomarkers.

References

Benchmarking Peptide Identification Algorithms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of proteomics, the accurate identification of peptides from mass spectrometry data is paramount. Researchers rely on sophisticated algorithms to match complex spectral data to peptide sequences. While the user inquired about a tool named "Imopo," a comprehensive search of the current literature and resources did not yield any information on an algorithm by this name. This guide, therefore, focuses on a comparative analysis of widely-used and well-documented peptide identification algorithms, providing researchers, scientists, and drug development professionals with a guide to the available tools for this critical task.

The primary methods for peptide identification from tandem mass spectra include sequence database searching, spectral library searching, and de novo sequencing.[1] Sequence database search engines like Mascot, SEQUEST, and X! Tandem compare experimental spectra against theoretical spectra generated from protein sequence databases.[1][2] Spectral library searching matches experimental spectra to a library of previously identified and curated spectra.[1] De novo sequencing algorithms, in contrast, derive the peptide sequence directly from the spectrum without relying on a database.[1]

Comparative Performance of Key Algorithms

The choice of a peptide identification algorithm can significantly impact the results of a proteomics study. Several studies have benchmarked the performance of different software tools, highlighting their respective strengths and weaknesses.

A recent benchmarking study in the context of immunopeptidomics using data-independent acquisition (DIA) mass spectrometry evaluated four common spectral library-based DIA pipelines: Skyline, Spectronaut, DIA-NN, and PEAKS.[3][4] The findings indicated that DIA-NN and PEAKS provided greater immunopeptidome coverage and more reproducible results.[3] Conversely, Skyline and Spectronaut demonstrated more accurate peptide identification with lower experimental false-positive rates.[3][4] This suggests a trade-off between coverage and accuracy among these tools. The study concluded that a combined strategy, utilizing at least two complementary DIA software tools, can achieve the highest confidence and in-depth coverage of immunopeptidome data.[3][4]

Another comparison highlighted that different algorithms often identify overlapping but also complementary sets of peptides, suggesting that using multiple search engines can increase the total number of identified peptides.[5] For instance, combining results from Mascot, Sequest, and X! Tandem is a common practice to enhance identification rates.[5]

Below is a summary of the performance characteristics of several popular peptide identification algorithms based on the findings from comparative studies.

Algorithm/PipelinePrimary StrengthKey ConsiderationReference
DIA-NN High immunopeptidome coverage and reproducibility.May have a higher false-positive rate compared to some other tools.[3]
PEAKS High immunopeptidome coverage and reproducibility.Similar to DIA-NN, may have a higher false-positive rate.[3]
Skyline More accurate peptide identification with lower experimental false-positive rates.May provide lower immunopeptidome coverage compared to DIA-NN and PEAKS.[3][4]
Spectronaut More accurate peptide identification with lower experimental false-positive rates.May provide lower immunopeptidome coverage compared to DIA-NN and PEAKS.[3][4]
Mascot Widely used, with a well-established scoring system (Mowse score).[6][7]Performance can be sensitive to search parameter settings.[7][5][6][7]
SEQUEST One of the pioneering database search algorithms.[1][2]
X! Tandem A popular open-source option.[1][2][5]

Experimental Protocols for Benchmarking

To ensure a fair and robust comparison of peptide identification algorithms, a well-defined experimental protocol is crucial. The following outlines a typical workflow for such a benchmarking study.

1. Sample Preparation and Mass Spectrometry:

  • Protein Extraction and Digestion: Proteins are extracted from the biological sample of interest. A common method involves in-solution or in-gel digestion, typically using an enzyme like trypsin to cleave the proteins into peptides.[7]

  • Mass Spectrometry Analysis: The resulting peptide mixture is then analyzed by a mass spectrometer. Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are two common modes of operation.[3] For DDA, the instrument selects the most intense precursor ions for fragmentation and tandem mass spectrometry (MS/MS) analysis. In DIA, all precursor ions within a specified mass range are fragmented, providing a more comprehensive dataset.[3]

2. Data Processing and Peptide Identification:

  • Peak List Generation: The raw mass spectrometry data is processed to generate a peak list, which contains the mass-to-charge ratios and intensities of the detected ions.[8]

  • Database Searching/Spectral Library Searching: The peak list is then searched against a protein sequence database (e.g., Swiss-Prot, IPI) using one or more peptide identification algorithms.[7][8] For spectral library-based approaches, the experimental spectra are compared against a library of previously identified spectra.[3]

  • Setting Search Parameters: Critical search parameters must be carefully defined, including:

    • Enzyme: The enzyme used for digestion (e.g., trypsin).[7]

    • Missed Cleavages: The maximum number of allowed missed cleavage sites.[7]

    • Mass Tolerances: The mass accuracy for precursor and fragment ions.[7]

    • Variable Modifications: Potential post-translational modifications (e.g., oxidation of methionine).[7]

  • False Discovery Rate (FDR) Estimation: To control for false-positive identifications, a target-decoy search strategy is often employed. The search is performed against a database containing both the original "target" sequences and reversed or randomized "decoy" sequences.[8] The FDR is then calculated to estimate the proportion of incorrect identifications at a given score threshold.

3. Performance Evaluation:

The performance of the different algorithms is then compared based on various metrics:

  • Number of Identified Peptides/Proteins: The total number of unique peptides and proteins identified at a specific FDR.

  • Reproducibility: The consistency of identifications across replicate runs.[3]

  • Accuracy: The correctness of the peptide-spectrum matches (PSMs), often assessed using known protein standards or by comparing results from different algorithms.[3]

  • Sensitivity and Specificity: The ability of the algorithm to correctly identify true positives while minimizing false positives.[7]

Visualization of Benchmarking Workflows

To better illustrate the process of benchmarking peptide identification algorithms, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing cluster_identification Peptide Identification cluster_evaluation Performance Evaluation Protein_Extraction Protein Extraction Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Enzymatic_Digestion MS_Analysis LC-MS/MS Analysis (DDA or DIA) Enzymatic_Digestion->MS_Analysis Raw_Data Raw MS Data MS_Analysis->Raw_Data Peak_Picking Peak Picking Raw_Data->Peak_Picking Algorithm_A Algorithm A Peak_Picking->Algorithm_A Algorithm_B Algorithm B Peak_Picking->Algorithm_B Algorithm_C Algorithm C Peak_Picking->Algorithm_C Performance_Metrics Compare Performance Metrics (Identifications, Reproducibility, Accuracy) Algorithm_A->Performance_Metrics Algorithm_B->Performance_Metrics Algorithm_C->Performance_Metrics

Caption: A general workflow for benchmarking peptide identification algorithms.

Logical_Relationship cluster_inputs Inputs cluster_process Identification Process cluster_outputs Outputs cluster_validation Validation MS_Data Tandem Mass Spectra Peptide_ID_Algorithm Peptide Identification Algorithm MS_Data->Peptide_ID_Algorithm Sequence_DB Protein Sequence Database / Spectral Library Sequence_DB->Peptide_ID_Algorithm PSMs Peptide-Spectrum Matches (PSMs) Peptide_ID_Algorithm->PSMs FDR_Control FDR Control (Target-Decoy) Peptide_ID_Algorithm->FDR_Control Identified_Peptides Identified Peptides PSMs->Identified_Peptides Identified_Proteins Identified Proteins Identified_Peptides->Identified_Proteins FDR_Control->PSMs

Caption: Logical flow of the peptide identification process.

References

Case studies of successful Imopo implementation

Author: BenchChem Technical Support Team. Date: November 2025

To proceed with your request, please provide more specific information about "Imopo." Initial searches did not identify a specific drug, research tool, or technology with this name relevant to researchers, scientists, and drug development professionals.

Once you provide clarification on what "this compound" is, I can proceed with the following steps to create your requested comparison guide:

Step 1: Information Gathering

  • I will conduct targeted searches for case studies and research articles detailing the successful implementation of the specified "this compound."

  • My search will focus on studies that compare "this compound" with other alternatives and include quantitative data.

  • I will also look for detailed experimental protocols and descriptions of any related signaling pathways or workflows.

Step 2: Content Structuring and Data Presentation

  • I will organize the collected quantitative data into clear and concise tables for easy comparison.

  • I will detail the methodologies for all key experiments cited in the guide.

Step 3: Visualization with Graphviz

  • I will create diagrams for all described signaling pathways, experimental workflows, or logical relationships using the DOT language.

  • All DOT scripts will be enclosed in a dot code block.

  • Each diagram will have a brief, descriptive caption and will adhere to your specified formatting requirements, including width, color contrast, and color palette.

Please provide the necessary details about "this compound" to enable me to begin this process.

The Quest for Reproducibility in Immunopeptidomics: A Comparative Guide to Data Analysis Pipelines

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of immunopeptidomics research—the large-scale study of peptides presented by major histocompatibility complex (MHC) molecules—is the reproducibility of its findings. While the user's query focused on a tool named "Imopo," our comprehensive search of the current scientific literature and resources did not yield information on a tool by this name. This highlights a broader challenge in the field: the landscape of data analysis tools is diverse and constantly evolving. This guide therefore pivots to address the core of the user's interest by providing a comparative overview of established data analysis pipelines and their impact on the reproducibility of immunopeptidomics research.

The identification of MHC-associated peptides is fundamental for the development of personalized cancer immunotherapies, vaccines, and our understanding of autoimmune diseases.[1][2][3] However, the low abundance of these peptides in biological samples and the complexity of the datasets generated pose significant challenges to achieving reproducible results.[4][5] The choice of bioinformatics software is a critical determinant of the quality and consistency of these studies.[6][7][8]

The Reproducibility Challenge in Immunopeptidomics

Several factors contribute to the challenges in reproducing immunopeptidomics findings:

  • Sample Preparation: The methods for isolating HLA-peptide complexes can significantly impact the resulting peptide repertoire.[9]

  • Mass Spectrometry Analysis: Different mass spectrometry platforms and data acquisition strategies (e.g., Data-Dependent Acquisition vs. Data-Independent Acquisition) can influence the sensitivity and depth of immunopeptidome coverage.[6][10]

  • Computational Data Analysis: The bioinformatics pipeline used to identify peptides from mass spectrometry data is a major source of variability.[6][7][8] Key challenges include:

    • The lack of a specific cleavage enzyme, which increases the search space for peptide identification.[8][10]

    • Controlling the false discovery rate (FDR) when searching large and complex databases.[7][11]

    • The identification of non-canonical peptides and post-translationally modified peptides.[10][12][13]

Comparison of Key Immunopeptidomics Data Analysis Pipelines

Several software tools are widely used in the immunopeptidomics community. Benchmarking studies have evaluated their performance, providing valuable insights for researchers. The table below summarizes the performance of some of the most common library-based DIA data processing pipelines.

SoftwareKey StrengthsConsiderations
PEAKS High immunopeptidome coverage and reproducible results.[6] Identified the highest number of peptides in a DDA-PASEF benchmarking study.[8] Integrates de novo sequencing, database search, and homology search.[14]Commercial software.
DIA-NN High immunopeptidome coverage and reproducible results.[6] Leverages deep learning to improve peptide identification.[7]
Spectronaut Higher specificity.[7] User-friendly features.[7]May provide lower sensitivity compared to PEAKS and DIA-NN.[7]
Skyline Higher specificity.[7] Freely available.May provide lower sensitivity compared to PEAKS and DIA-NN.[7]

A recent benchmarking study comparing these four pipelines for DIA data analysis concluded that PEAKS and DIA-NN provided higher sensitivity and reproducibility, while Skyline and Spectronaut offered higher specificity.[7] The study also suggested that combining multiple tools can provide the greatest coverage, and a consensus approach can lead to the highest accuracy.[7] For DDA-based immunopeptidomics, a benchmarking study found that PEAKS identified the largest number of immunopeptides, closely followed by FragPipe, making it a viable non-commercial alternative.[8]

Standardized Experimental Workflow for Immunopeptidomics

To ensure the reproducibility of immunopeptidomics data, a standardized experimental workflow is crucial. The following protocol outlines the key steps from sample preparation to data analysis.

Experimental Protocol: Immunoaffinity Purification of HLA Class I Peptides
  • Cell Lysis: Cells are lysed in a buffer containing detergents to solubilize membrane proteins, including HLA complexes. Protease inhibitors are included to prevent peptide degradation.

  • Immunoaffinity Purification: The cell lysate is incubated with antibodies specific for HLA class I molecules (e.g., W6/32) that are coupled to a solid support (e.g., agarose beads).[15]

  • Washing: The solid support is washed extensively to remove non-specifically bound proteins and other contaminants.

  • Peptide Elution: The bound HLA-peptide complexes are eluted, and peptides are dissociated from the HLA molecules, typically by acidification.[3]

  • Peptide Cleanup and Fractionation: The eluted peptides are purified and desalted using solid-phase extraction (e.g., C18 cartridges).[15] Peptides may be fractionated by high-performance liquid chromatography (HPLC) to reduce sample complexity before mass spectrometry analysis.[3]

  • Mass Spectrometry Analysis: The purified peptides are analyzed by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Data Analysis: The resulting mass spectra are searched against a protein sequence database using a dedicated software pipeline to identify the peptides.

Visualizing Key Processes in Immunopeptidomics

To better understand the workflows and biological pathways central to immunopeptidomics, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis CellLysis Cell Lysis Immunoaffinity Immunoaffinity Purification CellLysis->Immunoaffinity Washing Washing Immunoaffinity->Washing Elution Peptide Elution Washing->Elution Cleanup Peptide Cleanup & Fractionation Elution->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DatabaseSearch Database Search (e.g., PEAKS, DIA-NN) LCMS->DatabaseSearch PeptideID Peptide Identification & FDR Control DatabaseSearch->PeptideID Bioinfo Downstream Bioinformatics PeptideID->Bioinfo caption General Immunopeptidomics Workflow

Caption: A generalized workflow for an immunopeptidomics experiment.

G cluster_factors Factors Influencing Reproducibility Reproducibility Reproducibility SamplePrep Sample Preparation SamplePrep->Reproducibility MSAnalysis Mass Spectrometry MSAnalysis->Reproducibility DataAnalysis Data Analysis Pipeline DataAnalysis->Reproducibility Standardization Lack of Standardization Standardization->Reproducibility caption Factors Affecting Reproducibility

Caption: Key factors influencing the reproducibility of immunopeptidomics research.

G cluster_pathway MHC Class I Antigen Presentation Pathway EndogenousProtein Endogenous Protein Proteasome Proteasome EndogenousProtein->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP PeptideLoading Peptide Loading Complex Peptides->PeptideLoading in ER ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I Molecule MHC_I->PeptideLoading in ER MHC_Peptide_Complex MHC-I-Peptide Complex PeptideLoading->MHC_Peptide_Complex CellSurface Cell Surface MHC_Peptide_Complex->CellSurface Transport TCell T-Cell Recognition CellSurface->TCell caption MHC Class I Pathway

References

Revolutionizing Proteomics: How Imopo Enhances Data Sharing for Accelerated Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to effectively share and integrate proteomics data is paramount to accelerating discovery. In the complex field of immunopeptidomics, this challenge is particularly acute. The Immunopeptidomics Ontology (ImPO) has emerged as a powerful tool to address this, offering a standardized framework for data annotation and integration. This guide provides an objective comparison of ImPO with other data sharing alternatives, supported by experimental insights and detailed protocols.

The rapid advancements in mass spectrometry have led to an explosion of proteomics data. However, the lack of standardized data representation has created significant hurdles in data sharing, integration, and re-analysis. Inconsistent terminology and heterogeneous data formats often render valuable datasets incompatible, hindering collaborative efforts and slowing the pace of scientific progress.

ImPO directly confronts this challenge by providing a formalized and structured vocabulary for the immunopeptidomics domain. This ontology standardizes the description of experimental procedures, bioinformatic analyses, and results, thereby enhancing the findability, accessibility, interoperability, and reusability (FAIR) of this critical data.

ImPO vs. Alternative Data Sharing and Standardization Methods

To understand the advantages of ImPO, it is essential to compare it with existing data sharing practices and standards in the proteomics community. The primary alternatives include public data repositories like the ProteomeXchange consortium's PRIDE database and the data standards developed by the Human Proteome Organisation's Proteomics Standards Initiative (HUPO-PSI), such as mzML and mzIdentML.

FeatureImPO (Immunopeptidomics Ontology)ProteomeXchange/PRIDEHUPO-PSI Standards (mzML, mzIdentML)
Primary Function Provides a standardized vocabulary and semantic framework for annotating immunopeptidomics data, enabling deeper data integration and knowledge representation.A consortium of public repositories for depositing, sharing, and accessing proteomics data. PRIDE is a key member repository.Defines standardized XML-based file formats for representing mass spectrometry raw data (mzML) and identification results (mzIdentML).
Data Standardization Focuses on the semantic level, ensuring consistent meaning and relationships of experimental and analytical metadata.Mandates the submission of minimal metadata (e.g., species, instrument), but the richness and consistency of annotation can vary.Standardizes the structure and syntax of data files, ensuring technical interoperability between different software tools.
Data Integration Facilitates seamless integration of data from different studies by providing a common language for describing experiments and results.[1][2][3][4]Data integration is possible but often requires significant manual effort to harmonize heterogeneous metadata.Enables the technical parsing of data files but does not inherently solve the challenge of semantic heterogeneity in the associated metadata.
Knowledge Discovery The structured nature of the ontology allows for advanced querying and reasoning, enabling the discovery of new relationships and insights from integrated datasets.Primarily serves as a data archive. Knowledge discovery relies on the user's ability to find, download, and re-process relevant datasets.The focus is on data representation, not on facilitating high-level knowledge discovery across datasets.
Domain Specificity Highly specific to the immunopeptidomics domain, capturing the nuances of these experiments.General-purpose proteomics repositories, accommodating a wide range of experimental types.General-purpose data standards for mass spectrometry-based proteomics.

The ImPO Advantage: A Deeper Dive

The key benefit of ImPO lies in its ability to move beyond simple data storage and syntactic standardization. By creating a rich semantic framework, ImPO enables a more intelligent and automated approach to data integration and analysis.[1][2][3] For example, researchers can perform complex queries across multiple datasets to identify experiments that used a specific antibody for immunoprecipitation or a particular software for peptide identification, even if the original data submitters used slightly different terminology. This level of semantic interoperability is a significant step forward from the keyword-based searches typically used in general-purpose repositories.

While ProteomeXchange and PRIDE are invaluable resources for the proteomics community, ensuring the long-term availability of data, the quality and depth of the associated metadata can be inconsistent.[5][6][7][8] HUPO-PSI standards are fundamental for ensuring that data can be read and processed by different software, but they do not enforce a consistent description of the experimental context.[9] ImPO complements these existing resources by providing the semantic layer necessary for true data integration and reuse.

Experimental and Bioinformatic Workflows in Immunopeptidomics

To appreciate the role of ImPO, it is crucial to understand the workflows it aims to standardize. The following sections detail a representative experimental protocol for immunopeptidomics and the subsequent bioinformatic analysis pipeline.

Experimental Protocol: MHC-associated Peptide Enrichment and Identification
  • Cell Lysis and Protein Extraction:

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cell pellets are lysed in a buffer containing a mild detergent (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside) and protease inhibitors to solubilize membrane proteins while preserving MHC-peptide complexes.

  • Immunoprecipitation of MHC-Peptide Complexes:

    • The cell lysate is cleared by centrifugation.

    • MHC class I or class II molecules are captured from the lysate using specific monoclonal antibodies (e.g., W6/32 for HLA-A, -B, -C) that are cross-linked to protein A/G beads.

    • The mixture is incubated to allow for the binding of MHC molecules to the antibodies.

  • Washing and Peptide Elution:

    • The beads with the captured MHC-peptide complexes are washed extensively to remove non-specifically bound proteins.

    • MHC-associated peptides are eluted from the beads using a mild acid solution (e.g., 10% acetic acid).

  • Peptide Purification and Fractionation:

    • The eluted peptides are separated from the larger MHC molecules and antibodies using size-exclusion chromatography or filtration.

    • The purified peptides are desalted using C18 solid-phase extraction.

    • For complex samples, peptides may be fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • The purified and fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data can be acquired using either data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods.

The following diagram illustrates the key steps in a typical immunopeptidomics experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis IP Immunoprecipitation CellLysis->IP Lysate Elution Peptide Elution IP->Elution MHC-Peptide Complexes Purification Peptide Purification Elution->Purification Eluted Peptides LCMS LC-MS/MS Purification->LCMS Purified Peptides

A typical experimental workflow for immunopeptidomics.
Bioinformatic Analysis Pipeline for Immunopeptidomics Data

  • Raw Data Processing:

    • Raw mass spectrometry data files are converted to an open standard format like mzML.

  • Peptide Identification:

    • Tandem mass spectra are searched against a protein sequence database to identify the corresponding peptide sequences.

    • Specialized search algorithms are often used to account for the non-tryptic nature of many MHC-associated peptides.

  • False Discovery Rate (FDR) Control:

    • A target-decoy search strategy is employed to estimate and control the false discovery rate of peptide identifications.

  • Peptide Filtering and Annotation:

    • Identified peptides are filtered based on a specified FDR threshold (e.g., 1%).

    • Peptides are annotated with information such as their source protein, length, and any post-translational modifications.

  • HLA Binding Prediction:

    • The identified peptides are often analyzed with HLA binding prediction algorithms to confirm their likelihood of being presented by the specific MHC alleles of the sample.

  • Data Interpretation and Visualization:

    • The final list of identified peptides is analyzed to identify potential neoantigens or disease-associated peptides.

    • Data is visualized to highlight key findings, such as peptide length distribution and binding motifs.

The following diagram outlines the data analysis pipeline for immunopeptidomics.

Bioinformatics_Workflow cluster_data_processing Data Processing cluster_identification Peptide Identification cluster_downstream_analysis Downstream Analysis RawData Raw MS Data PeakPicking Peak Picking & mzML Conversion RawData->PeakPicking DBSeach Database Search PeakPicking->DBSeach FDR FDR Control DBSeach->FDR PeptideList Peptide List FDR->PeptideList HLABinding HLA Binding Prediction PeptideList->HLABinding Interpretation Data Interpretation HLABinding->Interpretation

A standard bioinformatics workflow for immunopeptidomics data.

How ImPO Integrates and Standardizes Data

ImPO provides a structured framework to annotate every step of the experimental and bioinformatic workflows described above. For instance, instead of using free-text descriptions for the antibody used in the immunoprecipitation step, researchers can use a specific term from the ontology that uniquely identifies that antibody. This seemingly small change has profound implications for data integration, as it allows for the unambiguous identification of all experiments that used the same reagent.

The diagram below illustrates the logical relationship of how ImPO acts as a central hub for integrating various data types and ontologies relevant to immunopeptidomics.

ImPO_Integration cluster_experimental_data Experimental Data cluster_bioinformatics_data Bioinformatics Data cluster_external_ontologies External Ontologies ImPO ImPO (Immunopeptidomics Ontology) SampleInfo Sample Information ImPO->SampleInfo IPDetails Immunoprecipitation Details ImPO->IPDetails MSParams Mass Spectrometry Parameters ImPO->MSParams Software Analysis Software ImPO->Software SearchParams Search Parameters ImPO->SearchParams PeptideID Peptide Identification ImPO->PeptideID GeneOntology Gene Ontology ImPO->GeneOntology DiseaseOntology Disease Ontology ImPO->DiseaseOntology ProteinOntology Protein Ontology ImPO->ProteinOntology

ImPO as a central hub for data integration.

Conclusion

The adoption of the Immunopeptidomics Ontology (ImPO) represents a significant advancement in the standardization and sharing of proteomics data. By providing a common semantic framework, ImPO enhances the value of public data repositories and existing data standards. For researchers, scientists, and drug development professionals, leveraging ImPO can lead to more efficient data integration, improved collaboration, and ultimately, an accelerated path to new discoveries in the vital field of immunopeptidomics. The structured approach facilitated by ImPO is poised to unlock the full potential of the vast and growing body of proteomics data, paving the way for novel therapeutic strategies and a deeper understanding of the immune system.

References

Evaluating the Completeness of the Immunopeptidomics Ontology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of immunopeptidomics, which focuses on the analysis of peptides presented by MHC molecules, holds immense promise for the development of novel immunotherapies and vaccines. However, the lack of data standardization has been a significant hurdle. The recently developed Immunopeptidomics Ontology (ImPO) aims to address this by providing a standardized terminology and semantic framework for immunopeptidomics data. This guide provides an objective comparison of ImPO's completeness against other relevant ontologies, supported by experimental workflow details and visual representations of key biological pathways.

Ontology Comparison: ImPO vs. Alternatives

The completeness of an ontology can be evaluated by its breadth and depth in covering a specific domain. For immunopeptidomics, a complete ontology should encompass concepts related to sample processing, experimental procedures, mass spectrometry data, bioinformatics analysis, and the underlying immunology. Here, we compare the Immunopeptidomics Ontology (ImPO) with two other widely used ontologies in the immunology space: the Ontology for Immune Epitopes (used by the Immune Epitope Database - IEDB) and the Gene Ontology (GO).

While ImPO is the first dedicated effort to standardize the terminology and semantics specifically for the immunopeptidomics domain, other ontologies have been used to describe related concepts.[1][2] The Ontology for Immune Epitopes, developed for the IEDB, focuses on capturing detailed information about immune epitopes and their recognition.[3] The Gene Ontology provides a broad framework for molecular and cellular biology but does not delve into the specifics of immunopeptidomics experimental workflows.[4]

Table 1: Qualitative Comparison of Ontologies for Immunopeptidomics

FeatureImmunopeptidomics Ontology (ImPO)Ontology for Immune Epitopes (IEDB)Gene Ontology (GO)
Primary Focus Standardization of immunopeptidomics experimental and bioinformatics data.[5]Cataloging intrinsic and extrinsic information of immune epitopes.[3]Annotation of gene products across all domains of molecular and cellular biology.[4]
Experimental Workflow Coverage High: Aims to encapsulate and systematize data from the entire workflow.[5]Moderate: Focuses on the epitope and its interaction, with less detail on the experimental generation of the peptide.Low: Describes high-level biological processes, not specific experimental steps.
Data-Centricity High: Designed to be populated with actual experimental data.Moderate: Data is structured around the epitope and its associated assays.Low: Primarily class-centric, not designed for direct data representation.
Interoperability High: Cross-references 24 relevant ontologies, including NCIT and Mondo Disease Ontology.[2]Moderate: Complements and integrates with GO and IMGT-Ontology.[3]High: Widely integrated across numerous biological databases.
Specific Immunopeptidomics Concepts Comprehensive coverage of concepts like peptide identification, quantification, and associated bioinformatics tools.Strong in defining epitope characteristics and immune responses (T-cell, B-cell).General terms for antigen processing and presentation, but lacks granularity for specific techniques.

Table 2: Quantitative Comparison of Ontology Coverage (Estimated)

Domain CoverageImmunopeptidomics Ontology (ImPO)Ontology for Immune Epitopes (IEDB)Gene Ontology (GO) (Immunology Subset)
Sample Preparation ExtensiveLimitedMinimal
Immunoaffinity Purification ExtensiveLimitedMinimal
Mass Spectrometry ExtensiveLimitedMinimal
Peptide Identification ExtensiveModerateMinimal
Bioinformatics Analysis ExtensiveModerateMinimal
MHC Allele Nomenclature HighHighLimited
Immune Response Assays ModerateExtensiveHigh

Key Biological Pathways in Immunopeptidomics

A thorough understanding of the antigen processing and presentation pathways is fundamental to immunopeptidomics. Ontologies in this domain must accurately represent these complex biological processes.

MHC Class I Antigen Presentation Pathway

The MHC class I pathway is responsible for presenting endogenous antigens, such as viral or tumor-specific peptides, to CD8+ T cells.[1][6]

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface Protein Endogenous Protein Ubiquitin Ubiquitin Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Peptides Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport Peptide_Loading_Complex Peptide Loading Complex (Tapasin, etc.) MHC_I MHC Class I (Heavy Chain + β2m) MHC_I->Peptide_Loading_Complex Loaded_MHC_I Peptide-MHC I Complex Peptide_Loading_Complex->Loaded_MHC_I Peptide Loading Golgi Transport Vesicle Loaded_MHC_I->Golgi Surface_MHC_I Presented Peptide-MHC I Golgi->Surface_MHC_I T_Cell CD8+ T Cell Surface_MHC_I->T_Cell TCR Recognition

Caption: MHC Class I antigen processing and presentation pathway.

MHC Class II Antigen Presentation Pathway

The MHC class II pathway presents exogenous antigens, derived from extracellular pathogens or proteins, to CD4+ T cells.[4][6]

MHC_Class_II_Pathway cluster_extracellular Extracellular cluster_endosome Endocytic Pathway cluster_er_golgi ER & Golgi cluster_surface Cell Surface Exogenous_Antigen Exogenous Antigen Endosome Endosome Exogenous_Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Antigenic_Peptides Antigenic Peptides Lysosome->Antigenic_Peptides Proteolysis MIIC_Vesicle MIIC Vesicle Surface_MHC_II Presented Peptide-MHC II MIIC_Vesicle->Surface_MHC_II Peptide Exchange (HLA-DM) MHC_II_Ii MHC Class II + Invariant Chain (Ii) MHC_II_CLIP MHC Class II + CLIP MHC_II_Ii->MHC_II_CLIP Ii Degradation MHC_II_CLIP->MIIC_Vesicle Transport T_Helper_Cell CD4+ T Cell Surface_MHC_II->T_Helper_Cell TCR Recognition

Caption: MHC Class II antigen processing and presentation pathway.

Standard Immunopeptidomics Experimental Workflow

The completeness of the Immunopeptidomics Ontology can be further evaluated by its ability to model the entire experimental workflow. A typical immunopeptidomics experiment involves several key stages, from sample preparation to data analysis. The Minimal Information About an Immuno-Peptidomics Experiment (MIAIPE) guidelines emphasize the importance of reporting detailed information for each of these steps to ensure reproducibility.

Immunopeptidomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_ip 2. Immunoaffinity Purification cluster_peptide_cleanup 3. Peptide Cleanup cluster_ms 4. LC-MS/MS Analysis cluster_data_analysis 5. Data Analysis Cell_Culture Cell Culture or Tissue Sample Lysis Cell Lysis Cell_Culture->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IP Immunoprecipitation of MHC-Peptide Complexes Clarification->IP Antibody_Coupling Anti-MHC Antibody Coupling to Beads Antibody_Coupling->IP Washing Wash Steps IP->Washing Elution Peptide Elution (Acid Treatment) Washing->Elution SPE Solid Phase Extraction (SPE) or C18 Cleanup Elution->SPE LC Liquid Chromatography (Peptide Separation) SPE->LC MS Tandem Mass Spectrometry (Peptide Fragmentation & Detection) LC->MS Database_Search Database Search (Peptide Identification) MS->Database_Search Validation False Discovery Rate (FDR) Analysis Database_Search->Validation Quantification Peptide Quantification (Optional) Validation->Quantification Annotation Peptide Annotation (e.g., Neoantigens) Quantification->Annotation

Caption: Standard immunopeptidomics experimental workflow.

Detailed Experimental Protocol

The following protocol outlines the key steps in a typical immunopeptidomics experiment. A comprehensive ontology should have terms to describe the parameters and reagents used in each of these steps.

1. Sample Preparation

  • Cell Lysis: Cells or tissues are lysed to release MHC-peptide complexes. Lysis buffers typically contain detergents to solubilize membranes and protease inhibitors to prevent peptide degradation.

  • Lysate Clarification: The cell lysate is cleared by centrifugation to remove insoluble cellular debris.

2. Immunoaffinity Purification of MHC-Peptide Complexes

  • Antibody Preparation: Monoclonal antibodies specific for MHC class I or class II molecules are coupled to a solid support, such as agarose or magnetic beads.

  • Immunoprecipitation: The cleared lysate is incubated with the antibody-coupled beads to capture the MHC-peptide complexes.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using a mild acid treatment.

3. Peptide Cleanup

  • The eluted peptides are further purified and concentrated using methods like solid-phase extraction (SPE) with C18 columns to remove detergents and other contaminants before mass spectrometry analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The purified peptides are separated based on their physicochemical properties using reverse-phase liquid chromatography.

  • Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed in the mass spectrometer. In a data-dependent acquisition (DDA) mode, precursor ions are selected for fragmentation, generating fragment ion spectra that are characteristic of the peptide sequence.

5. Data Analysis

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the corresponding peptide sequences.

  • Validation: The peptide identifications are statistically validated to control the false discovery rate (FDR).

  • Quantification: The relative or absolute abundance of identified peptides can be determined.

  • Annotation: Peptides are annotated based on their origin, for example, as coming from neoantigens in cancer studies.

Conclusion

The Immunopeptidomics Ontology (ImPO) represents a significant advancement in the standardization of the immunopeptidomics field. Its comprehensive coverage of the experimental and computational workflows, from sample preparation to data analysis, makes it a more complete and suitable ontology for this domain compared to the more focused Ontology for Immune Epitopes and the broader Gene Ontology. By providing a data-centric model, ImPO facilitates the integration and analysis of the complex and heterogeneous data generated in immunopeptidomics research. The adoption of ImPO by the research community will be crucial for enhancing data sharing, reproducibility, and ultimately, for accelerating the translation of immunopeptidomics discoveries into clinical applications.

References

The Crossroads of Clarity: A Comparative Guide to Terminology Management in Life Sciences

Author: BenchChem Technical Support Team. Date: November 2025

In the high-stakes world of pharmaceutical research and development, the precise and consistent use of terminology is not merely a matter of semantics—it is a cornerstone of regulatory compliance, data integrity, and ultimately, patient safety. As research teams expand globally and data complexity grows, the management of this critical terminology presents a pivotal choice: adopt a specialized commercial solution or develop a custom in-house system?

This guide provides an objective comparison between Imopo , a state-of-the-art (hypothetical) commercial terminology management system, and the development of custom in-house terminologies . The insights presented are for researchers, scientists, and drug development professionals to aid in making an informed decision that aligns with their organization's strategic goals.

Quantitative Performance Comparison

The decision to invest in a terminology management solution, whether built or bought, requires a careful evaluation of its potential return on investment and impact on key performance indicators. The following table summarizes quantitative data aggregated from industry reports and case studies, comparing a feature-rich commercial system like this compound with typical custom in-house solutions.

MetricThis compound (Commercial System)Custom In-house Terminologies
Time to Deployment 1-3 months12-24 months
Initial Implementation Cost High (Licensing Fees)Very High (Development Team Salaries)
Ongoing Maintenance Cost Moderate (Annual Subscription)High (Dedicated IT Staff, Updates)
Reduction in Terminology-Related Errors Up to 48%Variable (dependent on system quality)
Improvement in Translation Efficiency 20-30%Variable (often lacks advanced features)
Time Spent on Manual Terminology Research Reduced by up to 90%High (often manual and repetitive)
User Adoption Rate High (Intuitive UI/UX, training included)Moderate to Low (often requires extensive training)
Regulatory Submission Delays (due to terminology) Significantly ReducedCommon challenge without robust system

Experimental Protocols

To ensure the integrity and consistency of terminology across all documentation, a rigorous evaluation process is essential. Below is a detailed methodology for a Terminology Consistency Audit, a key experiment to validate the effectiveness of a terminology management system.

Experimental Protocol: Terminology Consistency Audit

Objective: To quantitatively measure the consistency of key scientific and regulatory terms across a defined set of documents before and after the implementation of a terminology management system.

Materials:

  • A corpus of 200 documents representative of the drug development lifecycle (e.g., clinical trial protocols, investigator's brochures, regulatory submission documents).

  • A pre-defined list of 100 critical terms, including drug names, mechanisms of action, endpoints, and adverse events.

  • The terminology management system to be evaluated (this compound or the custom in-house system).

  • An automated term extraction and analysis tool.

Procedure:

  • Baseline Analysis (Pre-implementation): a. The automated tool is used to scan the document corpus and identify all occurrences of the 100 critical terms. b. For each critical term, all variant forms, synonyms, and translations used are cataloged. c. The number of inconsistencies (i.e., deviations from a pre-defined "gold standard" term) is counted for each term. d. The overall terminology consistency score is calculated as a percentage of correct term usage.

  • Implementation and Training: a. The terminology management system is fully implemented, and the 100 critical terms (with their approved translations and definitions) are entered into the termbase. b. All relevant personnel receive comprehensive training on the use of the system.

  • Post-implementation Analysis: a. After a six-month period of active use, a new but comparable corpus of 200 documents is selected. b. The Terminology Consistency Audit (steps 1a-1d) is repeated on the new corpus.

  • Data Analysis: a. The pre- and post-implementation terminology consistency scores are compared. b. The reduction in the number of term variants and inconsistencies is calculated. c. The time taken to perform manual terminology checks by a team of three researchers is measured before and after implementation.

Success Criteria:

  • A statistically significant increase in the overall terminology consistency score.

  • A reduction of at least 75% in the use of non-approved term variants.

  • A measurable decrease in the time required for manual terminology verification.

Mandatory Visualizations

To visually represent the complex relationships and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is often dysregulated in cancer.[1][2][3][4][5]

G cluster_workflow Terminology Management Workflow cluster_feedback Continuous Improvement start Start: New Research Project term_extraction 1. Term Extraction (Automated & Manual) start->term_extraction term_validation 2. Term Validation (SMEs & Linguists) term_extraction->term_validation termbase_entry 3. Termbase Entry (this compound/In-house System) term_validation->termbase_entry authoring 4. Document Authoring (Real-time Suggestions) termbase_entry->authoring translation 5. Translation (CAT Tool Integration) authoring->translation review 6. Final Review & Approval translation->review end End: Approved Document review->end feedback Feedback Loop: New terms, changes review->feedback feedback->term_extraction

Caption: An idealized workflow for terminology management in a research and development setting.

Discussion

This compound: The Commercial Solution

Advantages:

  • Rapid Deployment: Commercial systems can be implemented relatively quickly, allowing research teams to realize benefits sooner.

  • Regulatory Compliance: Vendors often ensure their platforms are compliant with industry standards and regulations, such as those from the FDA and EMA.[8]

  • Support and Maintenance: The vendor handles all updates, bug fixes, and technical support, freeing up internal IT resources.

  • Scalability: These solutions are built to scale with the organization, accommodating a growing number of users, languages, and terminologies.

Disadvantages:

  • Cost: Licensing and subscription fees can represent a significant upfront and ongoing investment.

  • Customization Limitations: While configurable, a commercial system may not perfectly align with an organization's unique workflows and processes.

  • Vendor Lock-in: Migrating to a different system in the future can be complex and costly.

Custom In-house Terminologies: The Bespoke Approach

Developing a terminology management system in-house involves creating a solution from the ground up, tailored to the specific needs of the organization.[9][10][11] This often starts as a simple glossary or spreadsheet and may evolve into a more complex database application.

Advantages:

  • Complete Customization: The system can be designed to perfectly match the company's existing workflows, data models, and IT infrastructure.[12]

  • Total Control: The organization has full control over the development roadmap, feature prioritization, and update schedule.[12]

  • No Licensing Fees: While development costs are high, there are no recurring licensing fees.

Disadvantages:

  • High Initial Investment and Long Development Time: Building a robust and user-friendly system requires a significant investment in skilled developers and a lengthy development cycle.[9]

  • Resource Intensive: Ongoing maintenance, updates, and user support require a dedicated internal team, diverting resources from core research activities.[9]

  • Risk of Obsolescence: Keeping up with the latest technological advancements and evolving regulatory requirements can be challenging for an in-house team.

  • Limited Features: In-house solutions often lack the advanced features and integrations of their commercial counterparts, such as sophisticated AI capabilities and broad third-party tool compatibility.[10]

Conclusion

The choice between a commercial terminology management system like This compound and a custom in-house solution is a strategic one with long-term implications for efficiency, compliance, and data quality.

For organizations seeking a rapid, scalable, and feature-rich solution that aligns with industry best practices, a commercial system is often the more prudent choice. The higher initial licensing cost is frequently offset by a lower total cost of ownership, faster ROI, and the assurance of continuous innovation and support.

Conversely, an in-house solution may be viable for organizations with highly unique requirements and the substantial, long-term resources to dedicate to software development and maintenance. However, this path carries a greater risk of extended timelines, budget overruns, and the creation of a system that may struggle to keep pace with the dynamic nature of the life sciences industry.

Ultimately, the decision should be guided by a thorough assessment of the organization's specific needs, resources, and strategic priorities, with a clear understanding of the critical role that standardized terminology plays in accelerating the journey from discovery to market.

References

Navigating Multi-Center Clinical Trials: A Comparative Guide to Investigational Medicinal Product Management Platforms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of multi-center collaborative studies, the meticulous management of Investigational Medicinal Products (IMPs) is paramount to trial integrity and patient safety. For researchers, scientists, and drug development professionals, selecting the right platform to track and manage these products is a critical decision. This guide provides a comparative analysis of IMPO (Investigational Medicinal Products Online) and other leading alternatives, offering a clear overview of their features and functionalities based on available data.

Executive Summary

Multi-center clinical trials, by their nature, introduce logistical complexities in managing the supply chain of IMPs. Ensuring that the right product reaches the right patient at the right time, all while maintaining regulatory compliance, requires robust and reliable software solutions. This guide focuses on IMPO, a specialized drug accountability tool, and compares it with broader eClinical platforms that also offer solutions for trial management. While direct head-to-head experimental data is not publicly available, a feature-based comparison provides valuable insights for decision-making.

IMPO: A Specialized Solution for Drug Accountability

IMPO, a product of ITClinical, is a dedicated drug accountability tool designed to manage Investigational Medicinal Products in clinical trials. Its core function is to provide precise traceability of IMPs from shipment to dispensation, ensuring compliance with regulatory standards such as 21 CFR Part 11. The system centralizes the drug accountability workflow, allowing for real-time tracking of products and batches.

Key features of IMPO include:

  • Product and Batch Management: Centralized system to manage information about IMPs, including storage conditions and manufacturer details.

  • Shipment Recording and Traceability: Enables real-time creation of shipment records and allows for the unitary traceability of dosage forms or devices.

  • Regulatory Compliance: Designed to be compliant with 21 CFR Part 11, replacing paper-based records with a secure electronic system.

  • Clinical Trial Association: A simple module to associate medication and devices with specific clinical trials.

Comparative Analysis of Alternatives

While IMPO focuses specifically on drug accountability, several other platforms offer a more comprehensive suite of tools for managing various aspects of clinical trials. These alternatives often integrate drug supply management within a broader ecosystem of electronic data capture (EDC), patient-reported outcomes (ePRO), and clinical trial management systems (CTMS).

Feature CategoryIMPO (by ITClinical)Castor EDCMedrioClinical Conductor CTMSVeeva Vault eTMFOracle Clinical One
Primary Function Drug AccountabilityElectronic Data Capture (EDC)eClinical Suite (EDC, ePRO, eConsent)Clinical Trial Management System (CTMS)Electronic Trial Master File (eTMF)Unified Clinical Development Platform
Drug/Device Traceability Core FeatureIntegrated within broader platformIntegrated within broader platformManaged as part of overall trial logisticsDocument management focusIntegrated within unified platform
Regulatory Compliance 21 CFR Part 1121 CFR Part 11, GCP, HIPAA, GDPR21 CFR Part 11, ISO 9001, GDPRSupports GCP compliance21 CFR Part 1121 CFR Part 11
Multi-Center Support YesYesYesYesYesYes
Key Differentiator Specialized focus on IMP accountability.User-friendly, self-service platform for EDC.Unified platform with a focus on speed and ease of use.Comprehensive site and financial management.End-to-end management of clinical trial documentation.Truly unified platform for various clinical trial functions.

Experimental Protocols and Methodologies

As this guide is based on publicly available feature descriptions rather than direct experimental comparisons, detailed experimental protocols are not applicable. The methodology for this comparison involved:

  • Identification of Platforms: Identifying IMPO as a specialized tool and selecting a range of well-established, broader eClinical platforms as alternatives based on initial searches.

  • Feature Extraction: Systematically reviewing the product information and features of each platform from their official websites and related documentation.

  • Categorization and Comparison: Grouping the extracted features into logical categories relevant to the management of multi-center collaborative studies and presenting them in a comparative table.

Visualizing Workflows and Platform Capabilities

To further illustrate the role of these platforms in multi-center studies, the following diagrams, created using the DOT language, provide a visual representation of a typical workflow and a high-level feature comparison.

G cluster_sponsor Sponsor/CRO cluster_sites Clinical Sites Sponsor Sponsor/CRO initiates study IMP_Mgmt IMP Management & Accountability (e.g., IMPO) Sponsor->IMP_Mgmt Manages IMP Supply Site_A Site A IMP_Mgmt->Site_A Ships IMP Site_B Site B IMP_Mgmt->Site_B Ships IMP Site_C Site C IMP_Mgmt->Site_C Ships IMP Site_A->IMP_Mgmt Reports Dispensation Patient_A Patient_A Site_A->Patient_A Dispenses IMP to Patient Site_B->IMP_Mgmt Reports Dispensation Patient_B Patient_B Site_B->Patient_B Dispenses IMP to Patient Site_C->IMP_Mgmt Reports Dispensation Patient_C Patient_C Site_C->Patient_C Dispenses IMP to Patient

Caption: Workflow of IMP management in a multi-center study.

G cluster_impo IMPO cluster_alternatives Broader eClinical Platforms (e.g., Castor, Medrio, Veeva, Oracle) IMP_Accountability Drug Accountability Traceability Product Traceability Compliance_IMPO 21 CFR Part 11 EDC Electronic Data Capture ePRO ePRO/eConsent CTMS CTMS eTMF eTMF Integrated_IMP Integrated IMP Management Compliance_Alt Broad Regulatory Compliance

Caption: High-level feature comparison of IMPO and alternatives.

Conclusion

The choice between a specialized tool like IMPO and a comprehensive eClinical platform depends on the specific needs and existing infrastructure of a research organization. For studies where the primary challenge is the meticulous tracking and accountability of Investigational Medicinal Products, IMPO offers a targeted and compliant solution. However, for organizations seeking to streamline and unify all aspects of their clinical trial data and operations, a broader platform that integrates IMP management with EDC, CTMS, and other functionalities may be more suitable. This guide serves as a starting point for researchers to evaluate their requirements and explore the available solutions to ensure the smooth and compliant execution of their multi-center collaborative studies.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Imopo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are provided for a hypothetical substance named "Imopo" to illustrate laboratory safety and chemical handling best practices. "this compound" is not a known chemical compound, and these guidelines are for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all applicable local, state, and federal regulations for waste disposal.

Immediate Safety and Hazard Information

This compound is a potent, synthetic heterocyclic compound utilized in targeted drug delivery research. It is classified as highly cytotoxic and an environmental hazard. Personnel handling this compound must be aware of the following immediate risks:

  • Acute Toxicity: Highly toxic upon ingestion, inhalation, or skin contact.

  • Environmental Hazard: Persistent in aquatic environments and harmful to aquatic life.

  • Reactivity: Reacts exothermically with strong acids and oxidizing agents.

In case of exposure, follow these first-aid measures immediately:

  • After skin contact: Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15-20 minutes. Seek immediate medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes and seek immediate medical attention.

  • After inhalation: Move the person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid, liquid, or in solution), the following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves (double-gloving recommended).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors if handling the powder form outside of a certified chemical fume hood.

This compound Waste Segregation and Collection

Proper segregation of this compound waste is critical to ensure safe disposal and regulatory compliance.

  • Solid this compound Waste: Includes contaminated gloves, weigh boats, pipette tips, and other disposables.

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • Label: "HAZARDOUS WASTE - this compound (SOLID)"

  • Liquid this compound Waste: Includes unused solutions and contaminated solvents.

    • Collect in a designated, shatter-proof, and leak-proof hazardous waste container.

    • Maintain a pH between 6.0 and 8.0.

    • Label: "HAZARDOUS WASTE - this compound (LIQUID)"

  • Sharps Waste: Includes needles and contaminated glassware.

    • Collect in a designated, puncture-proof sharps container.

    • Label: "HAZARDOUS WASTE - this compound (SHARPS)"

Disposal Plan and Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following procedures outline the steps for preparing this compound waste for disposal.

Deactivation of Small Quantities of Liquid Waste

For small quantities of aqueous this compound waste (under 1 liter) with a concentration below 10 mg/mL, a chemical deactivation protocol can be followed before collection.

Experimental Protocol: Chemical Deactivation of Aqueous this compound Waste

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a 1M solution of sodium hypochlorite.

  • Neutralization: Slowly add the 1M sodium hypochlorite solution to the aqueous this compound waste at a 1:2 ratio (hypochlorite solution to waste).

  • Reaction: Stir the mixture gently for a minimum of 2 hours at room temperature to allow for complete deactivation.

  • Verification: Test a small sample of the treated waste with a validated analytical method (e.g., HPLC) to ensure this compound concentration is below the established limit for disposal.

  • Collection: Once deactivation is confirmed, the treated liquid should be collected in the designated hazardous liquid waste container.

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterValueNotes
Aqueous Waste Concentration Limit < 0.05 mg/LFor disposal into a non-hazardous aqueous waste stream after treatment.
Solid Waste Contamination Threshold > 1% by weightMaterials exceeding this are classified as bulk this compound waste.
Deactivation Reaction Efficiency > 99.9%Required efficiency for the chemical deactivation protocol.
Recommended Storage Time for Active Waste < 90 daysOn-site storage limit before disposal by a certified vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ImopoDisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_concentration Concentration < 10 mg/mL and Volume < 1L? liquid_waste->liquid_concentration sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container disposal Store for Professional Disposal solid_container->disposal sharps_container->disposal deactivate Follow Deactivation Protocol liquid_concentration->deactivate Yes liquid_container Collect in Labeled Liquid Waste Container liquid_concentration->liquid_container No deactivate->liquid_container liquid_container->disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

Inability to Provide Safety Guidelines for Unidentified Chemical "Imopo"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for a substance identified as "Imopo," we have been unable to locate any corresponding chemical entity in publicly available databases or scientific literature. The name "this compound" does not correspond to any recognized chemical compound, which makes it impossible to provide the requested safety and handling information.

Accurate and reliable safety protocols, including the selection of appropriate personal protective equipment (PPE), operational procedures, and disposal plans, are entirely dependent on the specific chemical and physical properties of a substance. Without a confirmed identity for "this compound," any guidance provided would be speculative and potentially hazardous.

For the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals have access to a verified Safety Data Sheet (SDS) before handling any chemical. The SDS is a standardized document that provides critical information about the substance's hazards, safe handling procedures, and emergency response measures.

We urge you to take the following steps:

  • Verify the Chemical Name: Please double-check the spelling and name of the substance. It is possible that "this compound" is a typographical error, an internal project code, or an abbreviation.

  • Consult Internal Documentation: Refer to any internal laboratory documentation, purchase orders, or container labels that may provide the correct chemical name or CAS (Chemical Abstracts Service) number for the substance.

  • Contact the Manufacturer or Supplier: If the substance was obtained from a commercial source, contact the manufacturer or supplier to request the Safety Data Sheet.

Once the correct chemical identity is established, we would be able to provide the detailed safety and logistical information you require, in accordance with our commitment to being a trusted resource for laboratory safety and chemical handling. We apologize for any inconvenience this may cause but prioritize the safety and well-being of our users above all else.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.